Product packaging for Etidocaine(Cat. No.:CAS No. 36637-18-0)

Etidocaine

カタログ番号: B1208345
CAS番号: 36637-18-0
分子量: 276.4 g/mol
InChIキー: VTUSIVBDOCDNHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Etidocaine is an amino acid amide in which 2-[ethyl(propyl)amino]butanoic acid and 2,6-dimethylaniline have combined to form the amide bond. Used as a local anaesthetic (amide caine), it has rapid onset and long action properties, similar to bupivacaine, and is given by injection during surgical procedures and during labour and delivery. It has a role as a local anaesthetic.
This compound is marketed under the name Duranest. It is an injectable local anesthetic during surgery, labor, and delivery. This compound has a long duration of activity, but has the main disadvantage of increased bleeding during oral surgery.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.
A local anesthetic with rapid onset and long action, similar to BUPIVACAINE.
See also: Lidocaine (related);  Trimecaine (related);  this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N2O B1208345 Etidocaine CAS No. 36637-18-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5/h9-11,15H,6-8,12H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSIVBDOCDNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023027
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36637-18-0, 38188-41-9, 38188-42-0, 60108-68-1
Record name Etidocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36637-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etidocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036637180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Butyroxylidide, 2-(ethylpropylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060108681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etidocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etidocaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETIDOCAINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y83XVY9AQ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6CQM0F31V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETIDOCAINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D2CE52PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

203-203.5
Record name Etidocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Etidocaine Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and tissue distribution of the long-acting local anesthetic, etidocaine, in various animal models. This compound, an amide-type local anesthetic, is characterized by its rapid onset and long duration of action. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for both toxicological assessment and the rational design of future clinical studies. This document summarizes key pharmacokinetic parameters from studies in sheep and mice, and discusses the limited available data on its effects in dogs and distribution in rats. Methodological details of pivotal experiments are provided to aid in the design of future research. It is important to note that a comprehensive, quantitative whole-body tissue distribution study for this compound is not currently available in the public domain.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, with the most comprehensive data available for sheep and mice. These studies reveal important species-specific differences in its disposition.

Sheep (Ovis aries)

Studies in adult sheep, as well as neonatal and fetal lambs, have provided valuable insights into the pharmacokinetics of this compound following intravenous administration. A key study administered a 2.5 mg/kg intravenous dose of this compound to nonpregnant adult sheep, neonatal lambs, and fetal lambs, with serial arterial blood and urine samples collected over four hours for analysis by gas chromatography[1].

The key pharmacokinetic parameters from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following a 2.5 mg/kg IV Dose [1]

ParameterAdult Sheep (n=7)Neonatal Lamb (n=7)
Distribution Half-life (t½α) Similar to Neonatal LambSimilar to Adult Sheep
Elimination Half-life (t½β) Similar to Neonatal LambSimilar to Adult Sheep
Volume of Distribution (Vd) 1.52 L/kg4.64 L/kg
Total Body Clearance (CL) 30.3 ml/min/kg87.4 ml/min/kg
Renal Clearance Lower than Neonatal LambSignificantly Greater than Adult

Notably, the volume of distribution and total body clearance were significantly greater in newborn lambs compared to adult sheep, indicating a more extensive distribution into tissues and a more rapid elimination in the neonates[1]. In fetal lambs, this compound concentrations became undetectable after 30 minutes due to placental transfer to the maternal circulation[1].

Mice (Mus musculus)

The influence of the time of administration on the acute toxicity and pharmacokinetics of this compound has been investigated in adult male NMRI mice[2]. In this study, a single intraperitoneal dose of 40 mg/kg was administered at different times of the day, and serum and brain levels were determined by gas-liquid chromatography[2].

The study revealed significant 24-hour variations in some pharmacokinetic parameters, a field of study known as chronokinetics.

Table 2: Chronokinetic Parameters of this compound in Serum of Mice Following a 40 mg/kg IP Dose [2]

ParameterValue (at 10:00)Amplitude of Variation (%)Time Dependency
Cmax 9.64 ± 1.31 µg/mL84%Significant
Vd -59.7%Not Significant
Alpha Phase Elimination Half-life (t½α) -52%Not Significant
Beta Phase Elimination Half-life (t½β) -35%Not Significant
Clearance (CL) -23%Not Significant
AUC (0-∞) -22%Not Significant

In the brain, significant temporal variations were observed for the elimination half-life (161.9% amplitude) and AUC (133.2% amplitude), but not for Cmax[2].

Dogs (Canis lupus familiaris)

Comprehensive pharmacokinetic data for this compound in dogs is limited. However, studies on its central nervous system (CNS) toxicity following rapid intravenous administration have been conducted in awake dogs. These studies provide an indication of the doses at which significant systemic effects occur. The mean cumulative dose of this compound required to produce convulsive activity was found to be 8.0 mg/kg.

Tissue Distribution of this compound

Detailed quantitative data on the distribution of this compound across a wide range of tissues is sparse. Whole-body autoradiography (WBA), a standard technique for determining tissue distribution, has not been reported for this compound in the available literature. However, some studies have provided insights into its distribution in specific tissues.

Brain Distribution in Mice

As mentioned in the mouse chronokinetics study, this compound readily distributes to the brain[2]. The investigation found significant temporal variations in the elimination half-life and AUC of this compound in the brain, suggesting that the time of administration can influence its persistence in the central nervous system[2].

Sciatic Nerve Distribution in Rats

While not a comprehensive tissue distribution study, research on local anesthetic-induced nerve injury in rats has involved the extraneural injection of this compound near the sciatic nerve. These studies, while focused on toxicity, implicitly confirm the distribution of this compound to peripheral nerve tissue.

Protein Binding

This compound is known to be highly bound to plasma proteins. The primary binding protein for this compound is alpha-1-acid glycoprotein (AAG). This high degree of protein binding can influence its distribution and clearance.

Metabolism

As an amide-type local anesthetic, this compound is primarily metabolized in the liver. While specific metabolic pathways for this compound in different animal models are not extensively detailed in the available literature, it is expected to undergo N-dealkylation and hydroxylation, similar to other amide local anesthetics.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols from the key cited studies.

Pharmacokinetic Study in Sheep
  • Animal Model: Nonpregnant adult sheep (n=7), neonatal lambs (n=7), and fetal lambs (n=6) with indwelling catheters in the femoral vessels and urinary bladders[1].

  • Drug Administration: A single intravenous injection of this compound (2.5 mg/kg)[1].

  • Sample Collection: Serial arterial blood and urine samples were collected over a 4-hour period[1].

  • Analytical Method: this compound concentrations in blood and urine were determined using a gas chromatographic technique[1].

  • Pharmacokinetic Analysis: Data were analyzed to determine distribution and elimination half-lives, volume of distribution, and total body and renal clearances[1].

Chronopharmacokinetic Study in Mice
  • Animal Model: Adult male NMRI mice maintained under controlled environmental conditions (12-hour light-dark cycle)[2].

  • Drug Administration: A single intraperitoneal injection of this compound (40 mg/kg) was administered at one of four fixed times: 10:00, 16:00, 22:00, or 04:00[2]. For acute toxicity assessment, four different doses were injected at six different time points to determine the LD50[2].

  • Sample Collection: Serum and brain tissue were collected at various time points after administration[2].

  • Analytical Method: this compound levels in serum and brain were quantified by gas-liquid chromatography (GLC)[2].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Vd, elimination half-lives, clearance, and AUC were calculated to assess for circadian variations[2].

Visualizations

Experimental Workflow for Sheep Pharmacokinetic Study

G cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis animal_model Sheep Models (Adult, Neonatal, Fetal) catheterization Catheterization (Femoral Vessels & Bladder) animal_model->catheterization drug_admin IV Administration (this compound 2.5 mg/kg) catheterization->drug_admin sampling Serial Sampling (Arterial Blood & Urine over 4h) drug_admin->sampling gc_analysis Gas Chromatography (Quantification of this compound) sampling->gc_analysis pk_analysis Pharmacokinetic Modeling gc_analysis->pk_analysis half_lives Half-lives (t½α, t½β) pk_analysis->half_lives vd Volume of Distribution (Vd) pk_analysis->vd clearance Clearance (Total & Renal) pk_analysis->clearance

Caption: Workflow of the this compound pharmacokinetic study in sheep.

Logical Relationship of this compound Distribution and Elimination

G cluster_absorption Administration & Distribution cluster_distribution Tissue Distribution cluster_elimination Metabolism & Excretion iv_admin Intravenous this compound central_comp Central Compartment (Blood) iv_admin->central_comp protein_binding Plasma Protein Binding (α1-Acid Glycoprotein) central_comp->protein_binding tissues Peripheral Tissues (e.g., Brain, Nerve) central_comp->tissues Distribution liver Liver central_comp->liver Hepatic Clearance kidney Kidney central_comp->kidney Renal Clearance tissues->central_comp Redistribution metabolism Metabolism (e.g., N-dealkylation, Hydroxylation) liver->metabolism metabolism->central_comp Metabolites excretion Excretion (Urine) kidney->excretion

Caption: Conceptual model of this compound's ADME processes.

Conclusion and Future Directions

The available data on this compound pharmacokinetics in animal models, primarily from studies in sheep and mice, provide a foundational understanding of its disposition. However, there are significant knowledge gaps that warrant further investigation. A comprehensive, quantitative whole-body tissue distribution study, likely employing techniques such as whole-body autoradiography with radiolabeled this compound, is critically needed to fully characterize its distribution profile and identify potential sites of accumulation. Furthermore, detailed pharmacokinetic studies in other common preclinical species, such as rats and dogs, would provide a more complete picture for interspecies scaling and toxicological risk assessment. Future research should also focus on elucidating the specific metabolic pathways and the enzymes involved in this compound's biotransformation. A more complete understanding of these aspects will ultimately contribute to the safer and more effective use of this potent long-acting local anesthetic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Chemical Synthesis of Etidocaine

Introduction

This compound, marketed under the trade name Duranest, is a long-acting, amide-type local anesthetic.[1][2] First synthesized in 1972, it is utilized for infiltration anesthesia, peripheral nerve blocks, and epidural anesthesia.[3][4] Its pharmacological action is derived from its ability to block nerve conduction by inhibiting sodium ion influx through voltage-gated sodium channels in neuronal membranes.[5] This guide provides a detailed overview of the molecular structure and a comprehensive methodology for the chemical synthesis of this compound, tailored for professionals in the fields of chemical and pharmaceutical sciences.

Molecular Structure of this compound

This compound is an amino acid amide derivative.[6] The molecule consists of a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an intermediate amide linkage, and a hydrophilic tertiary amine group.[3] This amphipathic structure is crucial for its anesthetic activity, allowing it to penetrate the nerve sheath and bind to the sodium channel.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide .[1][7][8]

Physicochemical Properties

The physicochemical properties of this compound influence its pharmacokinetic profile, including its onset and duration of action. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C17H28N2O[2][8][9]
Molecular Weight 276.42 g/mol [2][8][9]
pKa 7.74[10]
logP (Octanol/Water Partition Coefficient) 3.752[11]
Melting Point (as Hydrochloride) 203-203.5 °C[8][9]
Solubility (as Hydrochloride) Soluble in water[5]
Solubility in DMSO 50 mg/mL[12]

Table 1: Physicochemical Properties of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that involves the formation of an amide bond followed by a nucleophilic substitution reaction.[1] The synthesis starts from commercially available precursors: 2,6-dimethylaniline (also known as 2,6-xylidine) and 2-bromobutyryl chloride.[1]

Synthesis Workflow Diagram

The overall synthetic pathway for this compound is illustrated below.

Etidocaine_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Alkylation A 2,6-Dimethylaniline C 2-Bromo-N-(2,6-dimethylphenyl)butanamide A->C Amidation B 2-Bromobutyryl Chloride B->C D N-Ethylpropylamine E This compound C->E Nucleophilic Substitution D->E

A diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-N-(2,6-dimethylphenyl)butanamide

This step involves the acylation of 2,6-dimethylaniline with 2-bromobutyryl chloride to form the intermediate amide.

  • Materials:

    • 2,6-Dimethylaniline

    • 2-Bromobutyryl chloride

    • Anhydrous diethyl ether or toluene

    • Triethylamine or sodium bicarbonate solution

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2,6-dimethylaniline in anhydrous diethyl ether.

    • Cool the solution in an ice bath with continuous stirring.

    • Add 1.1 equivalents of triethylamine (to act as a base to neutralize the HCl byproduct).

    • Slowly add a solution of 1.05 equivalents of 2-bromobutyryl chloride in anhydrous diethyl ether to the flask using a dropping funnel over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 2,6-dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-Bromo-N-(2,6-dimethylphenyl)butanamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This final step involves the alkylation of the intermediate amide with N-ethylpropylamine.

  • Materials:

    • 2-Bromo-N-(2,6-dimethylphenyl)butanamide

    • N-Ethylpropylamine

    • Acetonitrile or Dimethylformamide (DMF)

    • Potassium carbonate or another suitable base

    • Heating mantle

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, combine 1.0 equivalent of 2-Bromo-N-(2,6-dimethylphenyl)butanamide, 1.2-1.5 equivalents of N-ethylpropylamine, and 2.0 equivalents of potassium carbonate in acetonitrile.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 80-82°C for acetonitrile) for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water to remove any remaining salts and unreacted amine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution to obtain crude this compound base.

    • The crude product can be purified by column chromatography or by converting it to its hydrochloride salt. To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution. The this compound hydrochloride will precipitate and can be collected by filtration and recrystallized.

Conclusion

This guide has detailed the molecular structure and a reliable synthetic route for this compound. The provided experimental protocols offer a comprehensive framework for its laboratory-scale preparation. A thorough understanding of its chemical properties and synthesis is fundamental for further research and development in the field of local anesthetics.

References

The Pharmacodynamics of Etidocaine: A Technical Guide to Potency and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine, an amide-type local anesthetic, is distinguished by its rapid onset of action and prolonged duration of anesthesia. These properties make it a subject of significant interest in clinical practice and drug development. This technical guide provides an in-depth analysis of the pharmacodynamic properties of this compound, with a core focus on its potency and duration of action. We will explore its mechanism of action, physicochemical characteristics, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical and clinical studies are summarized to provide a comprehensive overview for researchers and drug development professionals.

Introduction

This compound, marketed under the trade name Duranest, is a long-acting local anesthetic of the amide class.[1] Its molecular structure, characterized by a lipophilic aromatic ring, an intermediate amide chain, and a hydrophilic tertiary amine, dictates its pharmacodynamic profile. A thorough understanding of its potency and duration of action is critical for its safe and effective use in various regional anesthesia techniques, including peripheral nerve blocks and epidural anesthesia.[2] This guide synthesizes available data to serve as a technical resource for the scientific community.

Physicochemical Properties and Mechanism of Action

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. For this compound, high lipid solubility and a high degree of protein binding are key determinants of its pharmacodynamic profile.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
pKa 7.74[4]Influences the proportion of ionized and non-ionized forms at physiological pH, affecting the onset of action.
Octanol/Buffer Partition Coefficient 7,317[3]A high value indicates high lipid solubility, which is strongly correlated with anesthetic potency.
Protein Binding 95%[4]A high degree of protein binding contributes to a longer duration of action.
Mechanism of Action: Sodium Channel Blockade

Like all local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[2] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby preventing the propagation of action potentials and resulting in a loss of sensation. The mechanism can be visualized as a multi-step process.

Etidocaine_ionized This compound (BH+) (Ionized) Etidocaine_base This compound (B) (Unionized Base) Etidocaine_ionized->Etidocaine_base Etidocaine_base_mem Diffusion Etidocaine_base_intra This compound (B) Etidocaine_ionized_intra This compound (BH+) Etidocaine_base_intra->Etidocaine_ionized_intra Re-equilibration Na_channel Voltage-Gated Na+ Channel Etidocaine_ionized_intra->Na_channel Binding Block Blockade Na_channel->Block

Mechanism of Sodium Channel Blockade by this compound.

Potency of this compound

The potency of a local anesthetic refers to the concentration required to produce a given effect. It is inversely related to the minimum effective concentration (Cm) and the median effective dose (ED50). This compound is consistently classified as a high-potency local anesthetic.[3] This high potency is primarily attributed to its high lipid solubility, which facilitates its diffusion across the nerve membrane to its site of action on the sodium channel.

Table 2: Relative Potency of this compound

Comparison AgentRelative PotencyExperimental Model
Lidocaine~10x more potentFrog Nerve Conduction Block

Onset and Duration of Action

The onset of action of this compound is notably rapid, typically occurring within 3 to 5 minutes for sensory analgesia and motor blockade, which is similar to the onset of lidocaine.[2] This rapid onset is somewhat anomalous given its high lipid solubility, a property that usually correlates with a slower onset.[3]

The duration of action of this compound is significantly prolonged, a characteristic attributed to its high protein binding and high lipid solubility.[3][4]

Table 3: Duration of Action of this compound in Preclinical and Clinical Studies

Study TypeAdministration RouteDuration of Sensory Analgesia
In vivo animal studiesPeridural5 - 10 hours[2]
Human clinical studiesPeridural1.5 to 2 times longer than lidocaine[2]
Human clinical studiesPeripheral Nerve Block (e.g., brachial plexus)Often in excess of 9 hours[2]
Rat Infraorbital Nerve Block1.0% this compound Solution59 ± 25 minutes

Experimental Protocols

The evaluation of the potency and duration of action of local anesthetics relies on well-defined experimental protocols in both preclinical and clinical settings.

Preclinical Assessment: Rat Infraorbital Nerve Block

A common animal model for assessing the efficacy of local anesthetics is the infraorbital nerve block in rats. This model allows for the determination of the duration of sensory blockade.

cluster_prep Animal Preparation cluster_procedure Nerve Block Procedure cluster_assessment Assessment of Analgesia Animal Sprague-Dawley Rat (Sedated) Injection Injection of 0.2 mL This compound solution (or control) at infraorbital notch Animal->Injection Stimulation Pinching of the upper lip at 5-minute intervals Injection->Stimulation Response Observation of aversive response Stimulation->Response Duration Determination of duration of analgesia (time to return of response) Response->Duration

Workflow for Rat Infraorbital Nerve Block Assay.
Determination of Potency (ED50): The Up-and-Down Sequential Method

The median effective dose (ED50) is a crucial measure of potency and is often determined using the up-and-down sequential allocation method. This method is efficient in terms of the number of subjects required.

The protocol involves administering a predetermined starting dose of the local anesthetic to the first subject. The outcome (effective or ineffective block) determines the dose for the subsequent subject. If the block is effective, the next subject receives a lower dose. If it is ineffective, the next subject receives a higher dose. This process is repeated until a sufficient number of crossovers (a change in response from effective to ineffective or vice versa) are observed. The ED50 is then calculated from the sequence of doses administered.

Start Start with predetermined dose Administer Administer dose to subject Start->Administer Assess Assess block efficacy Administer->Assess Effective Effective Block Assess->Effective Yes Ineffective Ineffective Block Assess->Ineffective No Decrease Decrease dose for next subject Effective->Decrease Increase Increase dose for next subject Ineffective->Increase Crossover Sufficient crossovers? Decrease->Crossover Increase->Crossover Crossover->Administer No Calculate Calculate ED50 Crossover->Calculate Yes

Logical Flow of the Up-and-Down Method for ED50 Determination.

Conclusion

This compound is a high-potency, long-acting amide local anesthetic with a rapid onset of action. Its pharmacodynamic profile is largely governed by its high lipid solubility and extensive protein binding. While precise ED50 and Cm values require further dedicated studies, comparative data robustly support its classification as a potent anesthetic agent. The prolonged duration of analgesia offered by this compound makes it a valuable tool in regional anesthesia, particularly for procedures where extended post-operative pain relief is desired. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel local anesthetic agents.

References

An In-depth Technical Guide on the Protein Binding Capacity and Lipid Solubility of Etidocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine, a long-acting amide-type local anesthetic, is distinguished by its rapid onset and prolonged duration of action.[1][2] Marketed under the trade name Duranest, its clinical efficacy and pharmacokinetic profile are intrinsically linked to its fundamental physicochemical properties, primarily its high protein binding capacity and significant lipid solubility.[1][3] These characteristics govern its potency, duration of nerve blockade, and systemic distribution, making a thorough understanding of them crucial for its effective and safe use in clinical practice and for the development of new anesthetic agents. This guide provides a detailed examination of the protein binding and lipid solubility of this compound, summarizing key quantitative data, outlining experimental protocols for their determination, and visualizing the interplay of these properties with its clinical effects.

Data Presentation

The physicochemical properties of this compound, particularly when compared to other local anesthetics, highlight its unique profile. The following tables summarize the key quantitative data available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 276.42 g/mol [2]
pKa 7.74[3]
Octanol/Water Partition Coefficient (logP) 3.752[4]
Octanol-to-Buffer Partition Coefficient 7,317[5]

Table 2: Comparative Protein Binding of Local Anesthetics

Local AnestheticProtein Binding (%)Primary Binding ProteinsSource
This compound ~95%Alpha-1-acid glycoprotein, Albumin[3][6]
Bupivacaine ~95%Alpha-1-acid glycoprotein, Albumin[5][7]
Ropivacaine 90-95%Alpha-1-acid glycoprotein, Albumin[6]
Lidocaine ~65%Alpha-1-acid glycoprotein, Albumin[6]
Mepivacaine ~75%Alpha-1-acid glycoprotein, Albumin[6]
Procaine ~6%Not specified[5][8]

Table 3: Comparative Lipid Solubility and Potency of Local Anesthetics

Local AnestheticOctanol-to-Buffer Partition CoefficientRelative PotencySource
This compound 7,317High[5]
Bupivacaine 3,420High[5]
Tetracaine 5,822High[5]
Lidocaine 366Intermediate[5]
Mepivacaine 130Intermediate[5]
Procaine 100Low[5]

Core Physicochemical Properties of this compound

Protein Binding Capacity

This compound exhibits a high degree of plasma protein binding, approximately 95%.[3][6] This binding is primarily to alpha-1-acid glycoprotein (α1-AGP) and, to a lesser extent, albumin.[6][9] The extent of this binding is a critical determinant of the drug's duration of action. The strong association with plasma and tissue proteins creates a depot of the drug at the site of administration, allowing for a slow release and prolonged nerve blockade.[7]

The binding of this compound to plasma proteins is dependent on several factors, including drug concentration and pH.[3][9] The fraction of bound this compound decreases as the total plasma concentration of the drug increases.[3] Furthermore, the binding of local anesthetics to proteins is influenced by the pH of the plasma; an increase in alkalinity tends to increase the binding capacity.[6][10]

Lipid Solubility

This compound is characterized by its very high lipid solubility, which is significantly greater than that of lidocaine.[1][3] This property is quantified by the octanol-to-buffer partition coefficient, which for this compound is 7,317.[5] High lipid solubility is directly correlated with the potency of local anesthetics.[11][12] The lipophilic nature of this compound allows it to readily traverse the lipid-rich nerve membranes to reach its site of action, the intracellular sodium channels.[7][11] This efficient membrane penetration contributes to its rapid onset of action, a somewhat anomalous characteristic for such a highly lipid-soluble and protein-bound agent.[5]

Experimental Protocols

The determination of protein binding and lipid solubility are fundamental in the preclinical and clinical evaluation of a drug. The following are detailed methodologies for these key experiments.

Measurement of Plasma Protein Binding: The Ultrafiltration Method

Ultrafiltration is a common technique used to separate free (unbound) drug from protein-bound drug in a plasma sample.[9][13]

Protocol:

  • Sample Preparation: A known concentration of this compound is added to a human plasma sample. The sample is then incubated, typically at 37°C, to allow the drug to reach binding equilibrium with plasma proteins.

  • pH Control: The pH of the plasma sample is carefully monitored and controlled, as this compound's binding is pH-dependent.[9]

  • Ultrafiltration: The plasma sample is placed in the upper chamber of an ultrafiltration device, which contains a semipermeable membrane with a specific molecular weight cutoff that retains large molecules like proteins but allows smaller molecules like the free drug to pass through.

  • Centrifugation: The device is centrifuged, forcing the plasma water and the unbound drug through the membrane into a collection chamber, creating a protein-free ultrafiltrate.

  • Concentration Analysis: The concentration of this compound in the ultrafiltrate (representing the free drug concentration) and the initial total plasma concentration are measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of bound drug is calculated using the following formula:

    % Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

Measurement of Lipid Solubility: The Shake-Flask Method for Octanol-Water Partition Coefficient (logP)

The "shake-flask" method is the traditional and most straightforward technique for determining the octanol-water partition coefficient (logP), a measure of a drug's lipophilicity.[14]

Protocol:

  • System Preparation: Equal volumes of n-octanol (representing the lipid phase) and a buffered aqueous solution (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are combined in a flask. The two phases are mixed thoroughly and allowed to saturate each other.

  • Drug Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Equilibration: The flask is shaken vigorously for a set period to facilitate the partitioning of the drug between the two immiscible phases until equilibrium is reached.

  • Phase Separation: The mixture is then allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: A sample is carefully taken from each phase, and the concentration of this compound in both the n-octanol and the aqueous layers is determined using an analytical technique like UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase:

    P = [this compound]octanol / [this compound]aqueous

    The logarithm of P (logP) is then reported as the final value.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between this compound's properties and its clinical effects.

G cluster_0 Experimental Workflow for Protein Binding Determination A Plasma sample spiked with known concentration of this compound B Incubation at 37°C to reach binding equilibrium A->B C Placement in ultrafiltration device B->C D Centrifugation to separate free drug from bound drug C->D E Collection of protein-free ultrafiltrate D->E F Analysis of this compound concentration in ultrafiltrate (free drug) and initial sample (total drug) via HPLC E->F G Calculation of percent protein binding F->G

Caption: Workflow for determining this compound's plasma protein binding via ultrafiltration.

G cluster_1 Experimental Workflow for Lipid Solubility Determination H Preparation of pre-saturated n-octanol and aqueous buffer (pH 7.4) I Addition of this compound to the two-phase system H->I J Vigorous shaking to allow partitioning and reach equilibrium I->J K Separation of octanol and aqueous phases (e.g., by centrifugation) J->K L Measurement of this compound concentration in both phases using HPLC or spectroscopy K->L M Calculation of Octanol-Water Partition Coefficient (P) and logP L->M

Caption: Shake-flask method for determining the octanol-water partition coefficient.

G cluster_2 Relationship between Physicochemical Properties and Clinical Effects of this compound prop1 High Lipid Solubility (Partition Coefficient: 7,317) effect1 High Potency prop1->effect1 facilitates membrane penetration effect2 Rapid Onset of Action prop1->effect2 enhances diffusion to nerve prop2 High Protein Binding (~95%) effect3 Prolonged Duration of Action prop2->effect3 creates drug reservoir

Caption: Influence of this compound's physicochemical properties on its clinical profile.

Conclusion

The distinct clinical characteristics of this compound—namely its high potency, rapid onset, and long duration of action—are direct consequences of its molecular structure and resulting physicochemical properties. Its high lipid solubility ensures efficient penetration of nerve membranes, leading to high potency and a fast onset of nerve blockade. Concurrently, its extensive binding to plasma and tissue proteins provides a sustained release mechanism, which is responsible for its prolonged anesthetic effect. A comprehensive grasp of these fundamental principles is indispensable for the rational application of this compound in clinical settings and for guiding future research in the field of local anesthetics.

References

Etidocaine Metabolism and Excretion in Laboratory Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine, a long-acting amide-type local anesthetic, is characterized by its rapid onset and prolonged duration of action. Understanding its metabolic fate and excretion pathways in preclinical laboratory animal models is fundamental for drug development, enabling the assessment of its safety profile, pharmacokinetic properties, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the available scientific literature on the metabolism and excretion of this compound in common laboratory animal species. While specific quantitative data on this compound metabolites in these models are limited in publicly available literature, this guide synthesizes existing pharmacokinetic data and infers metabolic pathways based on structurally related compounds, particularly lidocaine.

Metabolic Pathways

The biotransformation of this compound is presumed to occur primarily in the liver, analogous to other amide-type local anesthetics. The major metabolic reactions involve N-dealkylation and aromatic hydroxylation, followed by conjugation.

Key Metabolic Reactions:
  • N-de-ethylation: The initial and a major step in this compound metabolism is the enzymatic removal of one of the ethyl groups from the tertiary amine, forming monoethylglycinexylidide (MEGX)-like metabolites. A subsequent de-ethylation can lead to the formation of a glycinexylidide (GX)-like metabolite.

  • Aromatic Hydroxylation: The xylidine aromatic ring of this compound and its de-ethylated metabolites can undergo hydroxylation at the para- (4-hydroxy) or meta- (3-hydroxy) positions.

  • Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid, forming more water-soluble compounds that are more readily excreted in the urine.

Based on the metabolism of the closely related compound, lidocaine, the metabolic pathway for this compound can be proposed as follows:

Etidocaine_Metabolism This compound This compound Metabolite1 N-de-ethylated This compound This compound->Metabolite1 N-de-ethylation Metabolite3 Hydroxylated This compound This compound->Metabolite3 Hydroxylation Metabolite2 Di-de-ethylated This compound Metabolite1->Metabolite2 N-de-ethylation Metabolite4 Hydroxylated N-de-ethylated This compound Metabolite1->Metabolite4 Hydroxylation Excretion Urine/Feces Metabolite2->Excretion Metabolite5 Conjugated Metabolites Metabolite3->Metabolite5 Conjugation Metabolite4->Metabolite5 Conjugation Metabolite5->Excretion

Proposed metabolic pathway of this compound.

Pharmacokinetics in Laboratory Animals

Quantitative pharmacokinetic data for this compound are available for some laboratory animal species, notably sheep and dogs. These studies provide insights into the distribution, clearance, and elimination half-life of the parent drug.

Table 1: Pharmacokinetic Parameters of this compound in Sheep

ParameterAdult Sheep (n=7)Neonatal Lamb (n=7)
Dose (IV) 2.5 mg/kg2.5 mg/kg
Volume of Distribution (Vd) 1.52 L/kg4.64 L/kg
Total Body Clearance (CL) 30.3 ml/min/kg87.4 ml/min/kg
Renal Clearance -Significantly greater than adult
Elimination Half-life (t½) Similar to neonatal lambSimilar to adult sheep

Data from Pedersen et al., 1982.

In a study on dogs, the total body clearance of this compound was found to be significantly reduced (60%) in convulsing animals compared to non-convulsing animals, highlighting the impact of systemic toxicity on drug disposition.

Excretion Pathways

Experimental Protocols

Detailed experimental protocols for this compound metabolism and excretion studies are not extensively published. However, based on standard practices for similar compounds, a general in vivo protocol can be outlined.

In Vivo Metabolism and Excretion Study in Rats (General Protocol)

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male and/or female

  • Housing: Individually in metabolism cages designed for the separate collection of urine and feces.

2. Drug Administration:

  • Route: Intravenous (tail vein) or oral (gavage) to assess both systemic and oral bioavailability and metabolism.

  • Dose: A single dose of this compound, often including a radiolabeled tracer (e.g., ¹⁴C-etidocaine) for mass balance assessment.

3. Sample Collection:

  • Urine and Feces: Collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 7 days or until radioactivity in excreta is negligible.

  • Blood/Plasma: Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at various time points post-dose to determine the pharmacokinetic profile of the parent drug and its major metabolites.

4. Sample Analysis:

  • Quantification of Radioactivity: Total radioactivity in urine, feces, and plasma samples is determined by liquid scintillation counting.

  • Metabolite Profiling: Urine and plasma samples are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to separate, identify, and quantify this compound and its metabolites.

5. Data Analysis:

  • Calculation of the percentage of the administered dose excreted in urine and feces.

  • Determination of the pharmacokinetic parameters of the parent drug and metabolites.

  • Identification and structural elucidation of metabolites.

Experimental_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Analytical Phase cluster_data Data Interpretation Animal_Acclimation Animal Acclimation & Cannulation Drug_Administration Drug Administration (IV or PO) Animal_Acclimation->Drug_Administration Dose_Preparation Dose Preparation (with radiolabel) Dose_Preparation->Drug_Administration Sample_Collection Serial Sample Collection (Urine, Feces, Blood) Drug_Administration->Sample_Collection Radioactivity_Quant Quantification of Radioactivity (LSC) Sample_Collection->Radioactivity_Quant Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling Mass_Balance Mass Balance Calculation Radioactivity_Quant->Mass_Balance Metabolite_ID Metabolite Identification Metabolite_Profiling->Metabolite_ID PK_Analysis Pharmacokinetic Analysis PK_Analysis->Mass_Balance Metabolite_ID->PK_Analysis

In Vitro Electrophysiological Effects of Etidocaine on Neuronal Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine is a long-acting, amide-type local anesthetic known for its rapid onset and potent nerve-blocking properties. Understanding its precise interactions with neuronal membranes at a molecular level is crucial for optimizing its clinical use and for the development of novel anesthetic agents. This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound, focusing on its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism by which this compound and other local anesthetics induce nerve block is by inhibiting the generation and conduction of action potentials.[1][2] This is achieved by physically occluding the inner pore of voltage-gated sodium (Na+) channels, the transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential.[3][4]

This compound's action is highly dependent on the conformational state of the Na+ channel, a principle known as the "modulated receptor hypothesis".[5] The drug exhibits a significantly higher affinity for channels in the open and inactivated states compared to the resting (closed) state.[1][5] This state-dependent binding explains the "use-dependent" or "frequency-dependent" block, where the degree of nerve block intensifies with higher frequencies of neuronal firing, as more channels are driven into the open and inactivated conformations that this compound preferentially binds to.[1][6]

The binding site for local anesthetics like this compound is located within the channel's inner pore, formed by the S6 transmembrane segments of the channel's domains.[7][8] The uncharged, lipid-soluble form of this compound crosses the neuronal membrane, after which the protonated, charged form binds to the receptor site, effectively blocking sodium ion conductance.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on the electrophysiological effects of this compound on neuronal and myocardial membranes.

ParameterEffect of this compoundConcentrationPreparationCitation
Sodium Channel Block
Frequency-Dependent BlockSlower rate of development compared to lidocaine15 µMRana catesbiana nodes of Ranvier[5]
Relaxation Time Constant8 seconds15 µMRana catesbiana nodes of Ranvier[5]
Action Potential
Nerve Conduction Block Potency~10 times more potent than lidocaineNot specifiedFrog nerve[9]
Maximum Rate of Depolarization (Vmax)Significant depression at 2-3 Hz stimulation4 µM, 10 µMGuinea pig papillary muscles[10]
Miniature Endplate Potential (MEPP)
MEPP AmplitudeDose-related decreaseNot specifiedFrog neuromuscular junction[9]
Receptor DesensitizationObservedNot specifiedFrog neuromuscular junction[9]

Detailed Experimental Protocols

Detailed and rigorous experimental protocols are fundamental to understanding the electrophysiological effects of this compound. Below are representative methodologies derived from the literature.

Preparation: Isolated Myelinated Nerve Fibers

A common preparation for studying local anesthetic effects on Na+ channels is the isolated, myelinated nerve fiber, such as from the sciatic nerve of Rana catesbiana (bullfrog).

  • Dissection: A single myelinated nerve fiber is carefully dissected and mounted in a specialized recording chamber that allows for separate perfusion of the node of Ranvier being studied.

  • Perfusion: The chamber is perfused with a control Ringer's solution containing (in mM): NaCl, KCl, CaCl2, and a pH buffer (e.g., HEPES) to maintain physiological pH.

  • Drug Application: this compound, dissolved in the Ringer's solution, is introduced into the perfusion system at the desired concentration. A complete solution exchange is ensured to achieve the target concentration at the node.

Electrophysiological Recording: Voltage Clamp

The voltage clamp technique is essential for isolating and studying the ionic currents that flow through specific channels.

  • Setup: Two microelectrodes are inserted into the axon on either side of the node of Ranvier. A feedback amplifier system is used to clamp the membrane potential at a desired holding potential.

  • Protocol for Use-Dependent Block:

    • The membrane is held at a negative holding potential (e.g., -80 mV) where most Na+ channels are in the resting state.

    • A series of depolarizing voltage pulses (e.g., to 0 mV for 10-20 ms) are applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The peak inward Na+ current is measured for each pulse.

    • The progressive decrease in the peak Na+ current with successive pulses in the presence of this compound demonstrates use-dependent block.

  • Data Analysis: Rate constants for binding and unbinding from different channel states are calculated by fitting the decay of the current to exponential functions.[5]

Visualizations: Pathways and Processes

Mechanism of Action: State-Dependent Na+ Channel Block

Etidocaine_Mechanism cluster_channel Voltage-Gated Na+ Channel States cluster_drug This compound Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Open_Blocked Open-Blocked Inactivated->Resting Repolarization Inactivated_Blocked Inactivated-Blocked Etidocaine_out This compound (Extracellular) Etidocaine_in This compound (Intracellular) Etidocaine_out->Etidocaine_in Membrane Permeation Etidocaine_in->Open_Blocked High Affinity Binding Etidocaine_in->Inactivated_Blocked High Affinity Binding Open_Blocked->Inactivated_Blocked

Caption: this compound preferentially binds to open and inactivated Na+ channels from the intracellular side.

Generalized Experimental Workflow

Experimental_Workflow A 1. Neuronal Preparation (e.g., Sciatic Nerve Dissection) B 2. Mounting in Recording Chamber A->B C 3. Perfusion with Control Solution (e.g., Ringer's) B->C D 4. Establish Baseline Recording (Voltage or Patch Clamp) C->D E 5. Drug Application (Perfusion with this compound Solution) D->E F 6. Data Acquisition (Record Ionic Currents / Action Potentials) E->F G 7. Washout (Perfusion with Control Solution) F->G H 8. Data Analysis (Quantify Block, Kinetics, etc.) G->H

Caption: Workflow for in vitro electrophysiological testing of this compound on neuronal preparations.

Logical Pathway to Conduction Block

Logical_Flow Start This compound Application to Neuronal Membrane Step1 Binds to Voltage-Gated Na+ Channel (Inner Pore) Start->Step1 Step2 Stabilizes Inactivated State & Physically Occludes Pore Step1->Step2 Step3 Inhibition of Na+ Influx During Depolarization Step2->Step3 Step4 Decreased Rate of Rise (Vmax) & Amplitude of Action Potential Step3->Step4 Step5 Failure to Reach Firing Threshold Step4->Step5 End Nerve Conduction Block Step5->End

Caption: The logical sequence from this compound application to the final effect of nerve conduction failure.

References

Methodological & Application

Application Note: Etidocaine in Peripheral Nerve Block Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etidocaine is a long-acting, amide-type local anesthetic characterized by a rapid onset of action and profound nerve blockade.[1][2] Its high potency and long duration of action make it a subject of interest in research models of peripheral nerve blockade.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical research, focusing on its mechanism, comparative efficacy, and practical experimental design in rodent models. This compound's distinct properties, including its profound motor blockade, offer a unique tool for investigating the differential effects of local anesthetics on sensory and motor nerve fibers.[1][2]

Mechanism of Action

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. The primary mechanism involves the reversible inhibition of voltage-gated sodium channels within the neuronal membrane.[3][4] As a weak base, this compound exists in both ionized and un-ionized forms. The un-ionized form readily diffuses across the lipid-rich nerve sheath and cell membrane. Once in the axoplasm, it re-equilibrates, and the ionized form binds to a specific receptor site on the inner portion of the sodium channel.[4] This binding action stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[3][4]

G cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Na+ Channel Extracellular Space Extracellular Space Intracellular Space (Axoplasm) Intracellular Space (Axoplasm) Eti_ionized This compound (Ionized) Intracellular Space (Axoplasm)->Eti_ionized Na_out Na+ Gate Channel Gate (Blocked) Na_out->Gate Influx Path Na_out->Gate Na+ Influx Prevented Na_in Na+ Receptor Receptor Site Receptor->Gate Induces Blockade Eti_unionized This compound (Un-ionized) Eti_unionized->Intracellular Space (Axoplasm) Eti_ionized->Receptor Binds to receptor

Caption: Mechanism of this compound blocking the voltage-gated sodium channel.

Quantitative Data and Comparative Analysis

The efficacy of a local anesthetic in a research model is defined by its potency, onset, and duration of action. This compound is noted for its high potency and lipid solubility, which contributes to its long duration.[3]

Table 1: Physicochemical Properties and Clinical Profile of this compound vs. Other Local Anesthetics

Property This compound Lidocaine Bupivacaine
Class Amide Amide Amide
pKa 7.7 7.9 8.1
Lipid Solubility High Intermediate High
Protein Binding (%) ~94 ~64 ~95
Potency High[2] Intermediate[2] High[2]
Onset of Action Fast (2-4 min)[1][2] Fast (2-4 min) Slower (5-10 min)
Duration of Action Long (4-6 hours)[1] Intermediate (1-2 hours) Long (4-8 hours)

| Motor Blockade | Profound[1][2] | Moderate | Moderate to Profound |

Data compiled from various sources. Durations are approximate and can vary based on dose, administration site, and presence of vasoconstrictors.

Table 2: Duration of Analgesia in a Rat Infraorbital Nerve Block Model

Anesthetic Agent (0.2 mL) Concentration Average Duration (minutes ± SD)
This compound 1.0% 59 ± 25 [5]
Bupivacaine 0.5% 100 ± 40[5]
Mepivacaine 1.0% 78 ± 23[5]
Lidocaine 1.0% 47 ± 10[5]
2-Chloroprocaine 1.5% 38 ± 9[5]

| Procaine | 1.5% | 46 ± 13[5] |

Data from an experimental evaluation using Sprague-Dawley rats.[5]

Experimental Protocols

Protocol 1: Rat Infraorbital Nerve Block Model

This protocol is adapted from a validated method for evaluating the analgesic effectiveness of local anesthetic solutions in rats.[5]

Objective: To assess the onset and duration of sensory blockade produced by this compound in the infraorbital nerve distribution.

Materials:

  • This compound solution (e.g., 1.0%)

  • Sprague-Dawley rats (500-600 g)

  • Sedative agent (e.g., phenobarbitone 25 mg/kg, intraperitoneally)

  • Sterile syringes (1 mL) with 30-gauge needles

  • Stereotactic apparatus (optional, for precision)

  • Non-traumatic forceps (for sensory testing)

  • Timer

Methodology:

  • Animal Preparation:

    • Acclimate animals for at least 3 days prior to the experiment.[6]

    • Weigh the rat and administer the sedative. Wait for the appropriate level of sedation (loss of righting reflex but presence of pedal withdrawal reflex).

    • Place the animal in a stable position (e.g., in a stereotactic frame or held securely) to ensure the head is immobile.[5]

    • Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[6]

  • Injection Procedure:

    • Identify the injection site at the infraorbital notch.

    • Using a 1 mL syringe with a 30-gauge needle, slowly inject 0.2 mL of the this compound solution at the identified site.[5]

    • Ensure the injection is perineural and not intravascular by aspirating before injecting.

  • Assessment of Analgesia:

    • Begin sensory testing immediately after injection and continue at regular intervals (e.g., every 5 minutes).[5]

    • Test for analgesia by gently pinching the upper lip on the injected side with non-traumatic forceps. The contralateral side serves as a control.

    • An aversive response (head withdrawal, vocalization) indicates the absence of a block. The unilateral absence of this response indicates successful analgesia.[5]

    • Onset Time: Record the time from injection to the first absence of an aversive response.

    • Duration of Action: Record the time from onset until the aversive response returns.

  • Post-Procedure Monitoring:

    • Monitor the animal until it has fully recovered from sedation.

    • Provide supportive care, including thermal support, as needed.[7]

    • Check the injection site for any signs of irritation or hematoma.

G cluster_prep Phase 1: Preparation cluster_proc Phase 2: Procedure cluster_assess Phase 3: Assessment & Data Collection cluster_post Phase 4: Recovery A1 Acclimatize Animal A2 Administer Sedation (e.g., Phenobarbitone) A1->A2 A3 Position Animal & Apply Eye Ointment A2->A3 B1 Identify Infraorbital Notch A3->B1 B2 Inject 0.2 mL this compound Solution B1->B2 C1 Test Sensory Response (Lip Pinch) B2->C1 C2 Record Onset Time C1->C2 No aversive response C3 Continue Testing at Intervals C1->C3 Test every 5 min C3->C1 C4 Record Duration of Block C3->C4 Aversive response returns D1 Monitor Until Full Recovery C4->D1 D2 Provide Supportive Care D1->D2

Caption: Experimental workflow for the rat infraorbital nerve block model.

Considerations for Research Models

  • Differential Fiber Block: this compound has been shown to block A-delta fibers first in some models, in contrast to other local anesthetics that block C fibers first.[8] This makes it a useful tool for studies aiming to differentiate the roles of various nerve fiber types in pain signaling.

  • Motor vs. Sensory Blockade: The profound motor blockade associated with this compound is a critical factor.[2] Experimental designs should include methods to assess both sensory (e.g., hot plate, von Frey filaments) and motor (e.g., weight-bearing, grip strength) function to fully characterize the anesthetic's effect profile.

  • Use of Vasoconstrictors: The addition of vasoconstrictors like epinephrine can prolong the duration of this compound's action by reducing its systemic absorption.[2][9] However, this effect may be less pronounced than with other local anesthetics due to this compound's high lipid solubility and protein binding.[2] Studies have shown that adding adrenaline can intensify and speed up both sensory and motor blockade.[9]

Conclusion

This compound is a potent, long-acting local anesthetic with a rapid onset that serves as a valuable agent in peripheral nerve block research. Its unique profile, particularly its profound motor blockade and differential action on nerve fibers, allows for nuanced investigations into the mechanisms of peripheral nerve function and pain transmission. The protocols and data presented here provide a framework for researchers to effectively incorporate this compound into their preclinical models.

References

Application Notes and Protocols for Etidocaine in Large Animal Epidural Anesthesia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

These application notes and protocols are intended for research purposes only. There is a notable scarcity of published studies specifically investigating the epidural use of etidocaine in large animal models such as horses, cattle, swine, and sheep. The following information is synthesized from the known pharmacological properties of this compound, general principles of epidural anesthesia in large animals, and comparative data from other species. All protocols are provided as a starting point for study design and must be adapted and validated under appropriate veterinary supervision and ethical guidelines.

Introduction to this compound for Epidural Anesthesia

This compound is a long-acting, amide-type local anesthetic known for its rapid onset of action and profound motor blockade[1]. These characteristics make it a potentially valuable agent for surgical procedures in large animals where significant muscle relaxation is required. However, its clinical use in veterinary medicine, particularly for epidural administration in species such as horses, cattle, swine, and sheep, is not well-documented in scientific literature.

Mechanism of Action

This compound, like other local anesthetics, reversibly blocks nerve impulse conduction by inhibiting sodium ion influx through voltage-gated sodium channels in the nerve membrane[2]. This prevents depolarization and the propagation of action potentials, resulting in a loss of sensation and motor function in the areas innervated by the affected nerves.

cluster_NerveCell Nerve Cell Membrane VoltageGatedNaChannel_Open Voltage-Gated Sodium Channel (Open) SodiumInflux Sodium Ion Influx VoltageGatedNaChannel_Open->SodiumInflux VoltageGatedNaChannel_Blocked Voltage-Gated Sodium Channel (Blocked) NoNerveImpulse No Nerve Impulse (Anesthesia) VoltageGatedNaChannel_Blocked->NoNerveImpulse Prevents Depolarization NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->VoltageGatedNaChannel_Open Depolarization This compound This compound This compound->VoltageGatedNaChannel_Blocked Binds to channel AnimalPreparation Animal Preparation (Fasting, Sedation) EpiduralSitePrep Epidural Site Preparation (Clipping, Aseptic Scrub) AnimalPreparation->EpiduralSitePrep NeedlePlacement Epidural Needle Placement (Hanging Drop or Loss of Resistance) EpiduralSitePrep->NeedlePlacement DrugAdministration This compound Administration (Slow Injection) NeedlePlacement->DrugAdministration Monitoring Intra- and Post-procedural Monitoring (Sensory/Motor Block, Vitals) DrugAdministration->Monitoring DataCollection Data Collection (Onset, Duration, Side Effects) Monitoring->DataCollection

References

Etidocaine for Studying Differential Sensory and Motor Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine is a long-acting, amide-type local anesthetic known for its rapid onset and profound nerve blockade. A unique characteristic of this compound is its pronounced effect on motor fibers, often resulting in a motor blockade that is more intense and of longer duration than its sensory blockade. This property, while limiting its use in clinical situations where motor function needs to be preserved (such as obstetric analgesia), makes it a valuable tool for researchers studying the differential effects of local anesthetics on sensory and motor nerve fibers. These application notes provide an overview of this compound's properties and detailed protocols for its use in studying differential nerve blockade.

Physicochemical and Pharmacokinetic Properties of this compound

This compound's distinct clinical profile is a direct result of its chemical properties. Its high lipid solubility and high pKa contribute to its rapid penetration of the nerve membrane and potent blockade of sodium channels.

PropertyValueSignificance for Nerve Blockade
Molecular Weight 276.4 g/mol Influences diffusion characteristics.
pKa 7.7A relatively high pKa means a lower concentration of the uncharged base at physiological pH, yet it exhibits a rapid onset.
Octanol:Buffer Partition Coefficient 141High lipid solubility contributes to high potency and a long duration of action as the molecule is less readily cleared from the nerve membrane.[1]
Protein Binding 94%High protein binding contributes to its long duration of action.
Onset of Action RapidDespite a high pKa, the onset is fast, a phenomenon not fully understood.[2]
Metabolism HepaticUndergoes N-dealkylation and aromatic hydroxylation.
Elimination Half-life 2.6 hours

Mechanism of Action: Non-Differential Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels within the nerve axon. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials.

While the term "differential blockade" often implies a selective blockade of sensory over motor fibers, this compound presents an inverse scenario. It does not produce a differential sensory block; instead, it induces a profound motor and sensory blockade, with the motor component being particularly dominant.[2] Studies have shown that large, fast-conducting A-alpha motor fibers are highly susceptible to this compound's effects.[3]

cluster_membrane Nerve Axon Membrane cluster_action Physiological Effect Etidocaine_ext This compound (Extracellular) NaChannel Voltage-Gated Sodium Channel Etidocaine_ext->NaChannel Penetrates membrane Etidocaine_int This compound (Intracellular) NoAP Inhibition of Action Potential NaChannel->NoAP Prevents Na+ influx Etidocaine_int->NaChannel Binds to channel (inactive state) NoConduction Blockade of Nerve Conduction NoAP->NoConduction start Start prep Subject Preparation and Electrode Placement start->prep baseline Record Baseline CMAP prep->baseline inject Inject this compound or Saline baseline->inject record Record Post-Injection CMAPs inject->record analyze Analyze CMAP Amplitude and Calculate Blockade record->analyze end End analyze->end cluster_sensory Sensory Blockade Assessment cluster_motor Motor Blockade Assessment s_base Baseline Sensory Test (e.g., Pinprick) s_assess Post-Injection Sensory Testing s_base->s_assess s_data Record Onset and Duration of Analgesia s_assess->s_data compare Compare Sensory and Motor Blockade Profiles s_data->compare m_base Baseline Motor Test (Dynamometry, Bromage Scale) m_assess Post-Injection Motor Testing m_base->m_assess m_data Record Onset, Duration, and Intensity of Paresis m_assess->m_data m_data->compare admin Administer this compound admin->s_assess admin->m_assess

References

Application Notes and Protocols: Preparation and Use of Etidocaine Hydrochloride for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting, amide-type local anesthetic known for its rapid onset of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), thereby inhibiting the initiation and propagation of action potentials in excitable cells.[2][3] This property makes it a valuable tool in neurophysiological research for studying the function of sodium channels and for investigating the mechanisms of local anesthesia. Furthermore, like other local anesthetics, this compound has been shown to interact with other ion channels, including potassium and calcium channels, making it a subject of interest for broader pharmacological profiling.[4][5]

These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions and their application in patch-clamp electrophysiology to characterize its effects on various ion channels.

Data Presentation

Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Molecular FormulaC₁₇H₂₉ClN₂O[6]
Molecular Weight312.88 g/mol [6]
CAS Number36637-19-1[6]
AppearanceWhite to off-white solid[6]
SolubilityDMSO: 62.5 mg/mL (199.76 mM)[6][7]
Pharmacological Data: IC₅₀ Values
Channel TypeSubtypeIC₅₀ (µM)Cell Type/PreparationReference
Potassium Channel Flicker K+ Channel8.6Demyelinated peripheral amphibian nerve fibers[4]
TASK (KCNK3)39Xenopus laevis oocytes[8]
Sodium Channel Nav1.2A mutation (I1760A) can decrease inactivated state block by sixfold.Xenopus oocytes[1][2]

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution to working concentrations.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). According to supplier information, sonication may be needed to achieve full dissolution at higher concentrations.[6][7]

  • Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Channels

Objective: To characterize the state-dependent block of voltage-gated sodium channels by this compound hydrochloride.

Materials:

  • Cell line expressing the desired Nav channel subtype (e.g., HEK293 cells)

  • This compound hydrochloride stock solution

  • Extracellular (bath) solution (see composition below)

  • Intracellular (pipette) solution (see composition below)

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries for pipette pulling

  • Perfusion system

Solution Compositions (Example):

Extracellular Solution (in mM)Intracellular Solution (in mM)
140 NaCl140 CsF
5 KCl10 NaCl
2 CaCl₂1 EGTA
1 MgCl₂10 HEPES
10 HEPESpH adjusted to 7.3 with CsOH
10 GlucoseOsmolarity adjusted to ~310 mOsm
pH adjusted to 7.4 with NaOH
Osmolarity adjusted to ~320 mOsm

Protocol:

  • Prepare fresh working concentrations of this compound hydrochloride by diluting the stock solution in the extracellular solution on the day of the experiment.

  • Culture cells expressing the Nav channel of interest on glass coverslips.

  • Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a giga-ohm seal (>1 GΩ) on a single cell and achieve the whole-cell configuration.

  • Set the holding potential to a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

  • Apply a voltage protocol to assess the state-dependent block of the sodium channels. A typical protocol would involve:

    • Resting state block: Apply short depolarizing pulses (e.g., to 0 mV for 20 ms) from the holding potential (-120 mV) at a low frequency (e.g., 0.1 Hz) before and after application of this compound.

    • Use-dependent (open/inactivated state) block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz) to induce channel cycling between open and inactivated states.

    • Inactivated state block: Use a prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) to inactivate the channels before a test pulse to assess the remaining current.

  • Perfuse the cell with different concentrations of this compound hydrochloride and repeat the voltage protocols to determine the dose-response relationship and IC₅₀ values for each channel state.

  • Analyze the data to determine the extent of tonic and use-dependent block, and the effect of this compound on the voltage-dependence of activation and inactivation.

Visualizations

Signaling Pathway and Mechanism of Action

Etidocaine_Mechanism cluster_membrane Cell Membrane NaV_Channel Voltage-Gated Sodium Channel Block Channel Block NaV_Channel->Block Etidocaine_HCl This compound HCl (extracellular) Etidocaine_base This compound (base) (membrane permeable) Etidocaine_HCl->Etidocaine_base crosses membrane Etidocaine_charged This compound (charged) (intracellular) Etidocaine_base->Etidocaine_charged Etidocaine_charged->NaV_Channel binds to open/ inactivated states Inhibition Inhibition of Action Potential Block->Inhibition

Caption: Mechanism of this compound action on sodium channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start Prepare_Solutions Prepare this compound HCl Stock and Working Solutions Start->Prepare_Solutions Cell_Culture Culture Cells Expressing Target Ion Channel Start->Cell_Culture Setup_Rig Prepare Patch-Clamp Rig and Solutions Prepare_Solutions->Setup_Rig Cell_Culture->Setup_Rig Obtain_Seal Obtain Giga-ohm Seal and Whole-Cell Configuration Setup_Rig->Obtain_Seal Record_Baseline Record Baseline Currents (Control) Obtain_Seal->Record_Baseline Apply_this compound Apply this compound HCl via Perfusion Record_Baseline->Apply_this compound Record_Drug_Effect Record Currents in Presence of Drug Apply_this compound->Record_Drug_Effect Washout Washout Drug and Record Recovery Record_Drug_Effect->Washout Analyze_Data Data Analysis: IC50, Kinetics, State-Dependence Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for this compound patch-clamp experiments.

Concluding Remarks

This compound hydrochloride serves as a potent blocker of voltage-gated sodium channels and also modulates other ion channels. The protocols outlined in these application notes provide a framework for the systematic investigation of its pharmacological effects using patch-clamp electrophysiology. Due to the limited availability of specific IC₅₀ values for this compound across a broad range of ion channel subtypes, empirical determination of these parameters is a critical step for researchers. The provided methodologies for solution preparation and whole-cell recording will enable drug development professionals and scientists to accurately characterize the electrophysiological profile of this compound and similar compounds.

References

Etidocaine Stability and Storage: Application Notes and Protocols for Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and proper storage of etidocaine for use in research laboratories. Understanding the chemical stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. These guidelines are based on available data for this compound and related amide-type local anesthetics.

Chemical and Physical Properties of this compound

This compound is an amide-type local anesthetic known for its rapid onset and long duration of action.[1] Its stability is influenced by environmental factors such as temperature, pH, and light.

PropertyValue
Chemical NameN-(2,6-dimethylphenyl)-2-(ethyl(propyl)amino)butanamide hydrochloride
Molecular FormulaC17H29ClN2O
Molecular Weight313.89 g/mol
AppearanceSolid powder[2]
SolubilitySoluble in DMSO[2]

Proper Storage Conditions

Proper storage is essential to maintain the integrity and potency of this compound in a research setting. The following conditions are recommended based on manufacturer guidelines and general best practices for amide-type anesthetics.

Storage FormatTemperatureLight ConditionsDurationNotes
Solid Powder (HCl salt) 0 - 4°CDry, dark placeShort-term (days to weeks)For long-term storage, -20°C is recommended. The product is stable for several weeks during ordinary shipping at ambient temperatures.[2]
-20°CDry, dark placeLong-term (months to years)[2]
Stock Solutions (in DMSO) 0 - 4°CDark placeShort-term (days to weeks)It is recommended to prepare fresh solutions. If storage is necessary, aliquot to avoid repeated freeze-thaw cycles.
-20°CDark placeLong-term (months)

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, amide-type local anesthetics like lidocaine can undergo degradation through hydrolysis and oxidation.[3][4]

Hydrolysis

The amide bond in this compound can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, leading to the cleavage of the molecule. The rate of hydrolysis is influenced by pH and temperature.

Oxidation

Oxidative degradation can also occur, potentially targeting the amine group or the aromatic ring. The presence of oxidizing agents or exposure to light can accelerate this process.

Experimental Protocols for Stability Assessment

The following protocols are adapted from established methods for the stability testing of amide-type local anesthetics, such as lidocaine, and can be applied to this compound to assess its stability under various stress conditions.[5][6][7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To induce degradation of this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound hydrochloride powder

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • HPLC system with a UV detector

  • Photostability chamber

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL in methanol or water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots alkali Alkali Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->alkali Expose aliquots oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation Expose aliquots thermal Thermal Degradation (Solid & Solution, e.g., 80°C) prep->thermal Expose aliquots photo Photolytic Degradation (ICH guidelines) prep->photo Expose aliquots neutralize Neutralize acid/alkali samples acid->neutralize alkali->neutralize dilute Dilute all samples to a suitable concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc data Quantify this compound and degradation products hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at different time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Alkali Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Keep the mixture at room temperature or heat (e.g., at 60°C) for a specified period.

    • Withdraw samples, cool if necessary, and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Solution: Store the stock solution at an elevated temperature (e.g., 80°C) in the dark.

    • Solid: Place the solid this compound powder in an oven at a high temperature (e.g., 105°C).

    • Sample at various time points, dissolve the solid in the solvent if necessary, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare solutions from the solid sample and dilute the solution sample for analysis.

Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact drug from its degradation products. The following is a general method that can be optimized for this compound.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.

Instrumentation and Conditions (starting point for development):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (a starting point could be around 230 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Workflow for HPLC Method Development:

G cluster_dev Method Development cluster_analysis Sample Analysis select Select Column & Mobile Phase optimize Optimize Mobile Phase Ratio, pH, and Flow Rate select->optimize inject_stressed Inject Stressed Samples optimize->inject_stressed validate Validate Method (Specificity, Linearity, Accuracy, Precision) check_res Check Resolution between this compound and Degradant Peaks inject_stressed->check_res check_res->optimize If resolution is poor finalize Finalize Method check_res->finalize If resolution is good finalize->validate

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Key Stability Considerations

  • pH: this compound, being an amide, is expected to be more stable in neutral to slightly acidic pH ranges. Strong acidic and alkaline conditions are likely to cause hydrolysis.

  • Temperature: Elevated temperatures will accelerate degradation rates. Therefore, refrigerated or frozen storage is recommended for long-term stability.[2]

  • Light: Exposure to UV or fluorescent light may induce photodegradation. Stock solutions and solid compounds should be stored in light-resistant containers.

  • Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can lead to chemical degradation.

By adhering to the recommended storage conditions and employing robust stability-indicating analytical methods, researchers can ensure the quality and reliability of this compound in their experimental work. The provided protocols offer a framework for establishing in-house stability studies tailored to specific research needs.

References

Application Notes and Protocols for Prolonged-Release Etidocaine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the encapsulation of Etidocaine, a long-acting amide local anesthetic, for use in prolonged-release studies. The following sections cover the preparation of Ionic Gradient Liposomes (IGLs) and Poly(lactic-co-glycolic acid) (PLGA) microspheres, characterization methods, and protocols for in vitro release studies.

Introduction

This compound is a potent local anesthetic with a rapid onset and long duration of action.[1][2] However, concerns about systemic toxicity have limited its clinical use.[3][4] Encapsulating this compound in drug delivery systems such as liposomes and polymeric microspheres can provide sustained local release, prolonging the anesthetic effect while minimizing systemic exposure and associated side effects.[5][6] This application note details two effective methods for this compound encapsulation to achieve prolonged release.

Encapsulation Techniques and Data

Two primary methods for achieving prolonged release of this compound are encapsulation in Ionic Gradient Liposomes (IGLs) and Poly(lactic-co-glycolic acid) (PLGA) microspheres.

Ionic Gradient Liposomes (IGLs) for this compound (IGL-EDC)

IGLs utilize an ion gradient across the liposomal membrane to enhance the loading of weakly basic drugs like this compound.[3][5] An ammonium sulfate gradient is commonly used, where the uncharged form of this compound can cross the lipid bilayer and become protonated and trapped within the acidic core of the liposome.[4][7] This active loading mechanism allows for high encapsulation efficiencies and stable drug retention.

A study by Oliveira et al. (2018) and further detailed by de Paula et al. (2023) describes an optimized IGL formulation for this compound.[3][8]

Table 1: Characterization of this compound-Loaded Ionic Gradient Liposomes (IGL-EDC)

ParameterValueReference
Lipid CompositionHydrogenated Soy Phosphatidylcholine:Cholesterol[3][5]
Internal Buffer250 mM (NH₄)₂SO₄[4][5]
Mean Diameter172.3 ± 2.6 nm[5][8]
Polydispersity Index (PDI)0.12 ± 0.01[8]
Zeta Potential-10.2 ± 0.4 mV[8]
Encapsulation Efficiency41%[3][5]
In Vitro Release (Sustained)~24 hours[3][5]
Reduction in Cytotoxicity50% decrease compared to free this compound[3][5]
Poly(lactic-co-glycolic acid) (PLGA) Microspheres for this compound

Table 2: Representative Characterization of Local Anesthetic-Loaded PLGA Microspheres

ParameterValueLocal AnestheticReference
PolymerPoly(d,l-lactide-co-glycolide acid) (PLGA)Lidocaine[11]
Mean Diameter2.34 ± 0.3 µmLidocaine[11]
Encapsulation Efficiency90.5% ± 4.3%Lidocaine[11]
Drug Loading11.2% ± 1.4%Lidocaine[11]
In Vitro Release (Sustained)> 40 hoursLidocaine[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ionic Gradient Liposomes (IGL-EDC)

This protocol is adapted from the methods described by Oliveira et al. (2018) and de Paula et al. (2023).[3][8]

Materials:

  • Hydrogenated Soy Phosphatidylcholine (HSPC)

  • Cholesterol

  • This compound hydrochloride

  • Chloroform

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • HEPES buffer

  • Sodium Chloride (NaCl)

  • Deionized water

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

Procedure:

  • Lipid Film Formation:

    • Dissolve HSPC and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is around 3:2 (HSPC:Cholesterol).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM (NH₄)₂SO₄ solution by vortexing. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. Repeat the extrusion process 10-15 times.

  • Creation of Ion Gradient:

    • Remove the external ammonium sulfate by dialyzing the liposome suspension against a HEPES-buffered saline (HBS) solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at 4°C. This creates an inwardly directed ammonium sulfate gradient.

  • Drug Loading:

    • Prepare a solution of this compound hydrochloride in HBS.

    • Add the this compound solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) to allow for the partitioning of this compound into the liposomes.

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography against fresh HBS.

  • Characterization:

    • Determine the particle size, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes (after lysing them with a suitable solvent like methanol) and comparing it to the initial amount added, using a validated HPLC method.

Protocol 2: Preparation of this compound-Loaded PLGA Microspheres

This protocol is a general procedure based on the oil-in-water (o/w) solvent evaporation method used for local anesthetics like lidocaine.[11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (free base form is preferable for higher encapsulation in o/w emulsion)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound free base in dichloromethane. This forms the oil phase (O).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v). This will act as the surfactant to stabilize the emulsion. This is the water phase (W).

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for a few minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of the PVA solution and stir continuously at room temperature for several hours (e.g., 3-4 hours) to allow the dichloromethane to evaporate. This will lead to the hardening of the PLGA microspheres.

  • Microsphere Collection and Washing:

    • Collect the hardened microspheres by centrifugation.

    • Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed microspheres to obtain a fine powder.

  • Characterization:

    • Determine the particle size and morphology using Scanning Electron Microscopy (SEM).

    • Calculate the encapsulation efficiency and drug loading by dissolving a known weight of microspheres in a suitable solvent (e.g., DCM), extracting the drug into an aqueous phase, and quantifying it using HPLC.

Protocol 3: In Vitro Release Study

This protocol describes a common method for assessing the in vitro release of this compound from liposomal and microsphere formulations.[13][14]

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (with a molecular weight cut-off that retains the formulation but allows free drug to pass, e.g., 12-14 kDa)

  • Shaking water bath or incubator

  • HPLC system for this compound quantification

Procedure:

  • Sample Preparation:

    • Accurately measure a known amount of the this compound-loaded formulation (liposomes or microspheres) and place it into a dialysis bag.

    • Add a small, known volume of PBS (pH 7.4) into the bag.

    • Securely seal the dialysis bag.

  • Release Study Setup:

    • Place the dialysis bag into a larger container with a known volume of PBS (the release medium). The volume should be sufficient to maintain sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its solubility).

    • Place the container in a shaking water bath maintained at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

Signaling Pathway of this compound

This compound, like other amide local anesthetics, exerts its effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[15] This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain.

Etidocaine_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Sodium Channel (VGSC) Etidocaine_int This compound (Charged) No_Na_Influx No Na+ Influx Na_Channel->No_Na_Influx Blockade Etidocaine_ext This compound (Uncharged) Etidocaine_ext->Na_Channel Binds to channel pore Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Activates Blocked_Conduction Blocked Nerve Conduction No_Na_Influx->Blocked_Conduction Leads to IGL_Workflow start Start lipid_film 1. Lipid Film Formation (HSPC, Cholesterol in Chloroform, Rotary Evaporation) start->lipid_film hydration 2. Hydration with (NH4)2SO4 (Forms MLVs) lipid_film->hydration extrusion 3. Size Extrusion (Forms LUVs of defined size) hydration->extrusion dialysis 4. Dialysis vs. HBS (Creates (NH4)2SO4 gradient) extrusion->dialysis loading 5. Drug Loading (Incubate with this compound solution) dialysis->loading purification 6. Purification (Remove unencapsulated drug) loading->purification characterization 7. Characterization (DLS, HPLC for EE%) purification->characterization end End characterization->end PLGA_Workflow start Start organic_phase 1. Prepare Organic Phase (PLGA + this compound in DCM) start->organic_phase aqueous_phase 2. Prepare Aqueous Phase (PVA solution) start->aqueous_phase emulsification 3. Emulsification (O/W) (High-speed homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap 4. Solvent Evaporation (Stirring to harden microspheres) emulsification->solvent_evap collection 5. Collection & Washing (Centrifugation) solvent_evap->collection lyophilization 6. Lyophilization (Freeze-drying) collection->lyophilization characterization 7. Characterization (SEM, HPLC for EE% and DL%) lyophilization->characterization end End characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Managing Etidocaine-Induced Motor Blockade in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing etidocaine-induced motor blockade in research animals. The following information is intended to facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause such a profound and prolonged motor blockade?

A1: this compound's prominent motor blockade is attributed to its high lipid solubility and high degree of protein binding.[1][2] Its high lipid solubility allows it to readily penetrate the lipid-rich myelin sheath of nerve fibers, leading to a potent anesthetic effect.[1][3][4] The strong protein binding within the sodium channels of the nerve membrane results in a longer duration of action compared to less lipid-soluble agents.[1] This combination of properties leads to a dense and sustained motor block that can outlast the sensory block.[3]

Q2: Is the prolonged motor block unique to this compound?

A2: While the phenomenon of motor block outlasting sensory block is most pronounced with this compound, it is not entirely unique. Some degree of this differential block can be observed with other local anesthetics, though it is often less clinically significant.[3]

Q3: What are the typical onset and duration of this compound-induced motor blockade?

A3: In human studies, this compound exhibits a rapid onset of motor blockade, typically within 3-5 minutes.[5] The duration of maximal motor blockade can be around 360 minutes, with complete recovery of muscle function taking up to 600 minutes.[1] Animal studies have shown a prolonged duration of action of 5-10 hours.[5]

Q4: Are there any known reversal agents for this compound-induced motor blockade?

A4: Research into specific reversal agents for local anesthetics is ongoing. One study in rats has shown that insulin can reverse peripheral nerve block induced by lidocaine and bupivacaine, suggesting a potential avenue for investigation with this compound.[6][7] The proposed mechanism involves insulin's ability to enhance the transient outward K+ current and increase Ca2+ current in neurons, counteracting the effects of local anesthetics.[7]

Q5: What are the signs of this compound toxicity in research animals?

A5: Systemic toxicity from this compound, as with other local anesthetics, typically manifests with central nervous system (CNS) and cardiovascular effects. Initial signs may include sedation, followed by muscle twitching, seizures, and in severe cases, respiratory arrest and cardiovascular collapse.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Prolonged motor blockade beyond expected duration High dose of this compound administered.Monitor the animal closely. Ensure it has access to food and water and is kept warm. Document the full recovery time to adjust the dose in future experiments.
Individual animal sensitivity.Consider that metabolic rates and drug clearance can vary between animals. Future experiments on the same animal should use a reduced dose.
Unexpected systemic toxicity (e.g., seizures, respiratory distress) Inadvertent intravascular injection.Immediately stop the administration of this compound. Administer supportive care, including oxygen and mechanical ventilation if necessary. Consider the administration of intravenous lipid emulsion therapy.[8]
Overdose.Provide supportive care as mentioned above. Review dose calculations and administration techniques to prevent recurrence.
Inconsistent or incomplete motor blockade Incorrect injection site.Ensure proper anatomical landmarks are used for the nerve block. Consider using a nerve stimulator for more precise localization.
Insufficient dose or concentration.Review the literature for appropriate dose ranges. A dose-finding study may be necessary to establish the optimal dose for your specific animal model and experimental needs.

Data Summary

Table 1: Comparison of Motor Blockade Duration with Different Local Anesthetics in Rats

Local AnestheticDoseRoute of AdministrationDuration of Motor Blockade (minutes)Reference
Bupivacaine0.2 mL of 0.5% solutionSciatic Nerve Block157 (median)[9]
Lidocaine0.1 mL of 1% solutionSciatic Nerve Block~90[10]

Table 2: Comparison of this compound and Bupivacaine Motor Blockade in Humans (Epidural)

Local AnestheticConcentrationKey FindingsReference
This compound1.5%More rapid onset of motor block. Denser motor blockade.[5]
Bupivacaine0.75%Slower onset of motor block. Less dense motor blockade.[5]

Experimental Protocols

Protocol 1: Induction and Assessment of this compound-Induced Sciatic Nerve Block in Rats

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).
  • Acclimatize animals to the handling and testing procedures for at least 3 days prior to the experiment to minimize stress.[10]
  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Administration (Sciatic Nerve Block):

  • Anesthetize the rat using isoflurane (2-3% in oxygen).
  • Place the animal in a prone position.
  • Locate the sciatic notch by palpating the greater trochanter and the ischial tuberosity.
  • Insert a 27-gauge needle perpendicular to the skin at the sciatic notch.
  • Based on the potency of this compound relative to lidocaine, a starting dose of 0.1 mL of 0.5% - 1.0% this compound can be used. A dose-finding study is recommended to determine the optimal dose for consistent motor blockade.
  • Inject the this compound solution slowly after confirming negative aspiration for blood.

3. Assessment of Motor Blockade:

  • Extensor Postural Thrust: Measure the force exerted by the hindlimb on a digital balance. A decrease in force indicates motor impairment.[10]
  • Toe Spreading Reflex: Gently pinch the webbing between the toes. Absence of toe spreading indicates a complete motor block.[11]
  • Gait Analysis: Observe the rat's walking pattern for any abnormalities, such as foot drop or dragging of the limb.
  • Assess motor function at regular intervals (e.g., every 15-30 minutes) until full recovery.

Protocol 2: Management of this compound Overdose with Intravenous Lipid Emulsion Therapy

1. Indications:

  • This protocol should be initiated at the first signs of severe systemic toxicity, such as seizures or cardiovascular collapse, following this compound administration.

2. Materials:

  • 20% intravenous lipid emulsion.
  • Intravenous catheter.
  • Infusion pump.

3. Procedure:

  • Administer an initial intravenous bolus of 1.5 mL/kg of 20% lipid emulsion over 1 minute.
  • Immediately follow with a continuous infusion at a rate of 0.25 mL/kg/min.
  • Continue the infusion for at least 10 minutes after hemodynamic stability is restored.
  • Provide supportive care, including oxygen supplementation and monitoring of vital signs, throughout the procedure.

Visualizations

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Receptor Local Anesthetic Binding Site Blockade Conduction Blockade (Motor & Sensory) Na_Channel->Blockade Inhibits Na+ influx This compound This compound (Lipid Soluble) This compound->Na_Channel Binds to receptor Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Requires Na+ influx Experimental_Workflow A Animal Acclimatization (≥ 3 days) B Anesthesia (Isoflurane) A->B D Motor Function Assessment (Baseline) B->D C This compound Administration (Sciatic Nerve Block) E Post-Injection Monitoring & Assessment C->E D->C F Data Analysis E->F Insulin_Reversal_Pathway cluster_neuron Neuronal Membrane K_Channel K+ Channel Repolarization Membrane Repolarization K_Channel->Repolarization Ca_Channel Ca2+ Channel Local_Anesthetic Local Anesthetic (e.g., this compound) Local_Anesthetic->K_Channel Inhibits K+ efflux Local_Anesthetic->Ca_Channel Inhibits Ca2+ influx Insulin Insulin Insulin->K_Channel Enhances K+ efflux Insulin->Ca_Channel Increases Ca2+ influx Reversal Reversal of Nerve Block Repolarization->Reversal

References

Technical Support Center: Investigating the Vasodilator Properties of Etidocaine in Surgical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the vasodilator properties of the local anesthetic, etidocaine.

Frequently Asked Questions (FAQs)

Q1: What are the primary vasodilator properties of this compound?

A1: this compound, an amide-type local anesthetic, exhibits significant vasodilator effects, particularly at clinically relevant concentrations.[1][2] This vasodilation is generally more profound than that produced by lidocaine.[3] The vasodilator activity of this compound contributes to its pharmacokinetic profile by increasing its absorption into the systemic circulation, which can influence the duration of the anesthetic effect.[1] While this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in nerve fibers, its effects on vascular smooth muscle contribute to its overall clinical profile.[4][5]

Q2: How does the vasodilator effect of this compound compare to other local anesthetics like lidocaine?

A2: Studies have shown that this compound generally produces a more pronounced vasodilation compared to lidocaine.[3] However, the response can be concentration-dependent. Some research indicates that at lower concentrations, local anesthetics may cause vasoconstriction, while higher concentrations lead to vasodilation.[6][7] The addition of a vasoconstrictor like epinephrine is often used to counteract the inherent vasodilator effects of local anesthetics, thereby prolonging their action at the target site.[8][9]

Q3: What is the proposed mechanism of action for this compound-induced vasodilation?

A3: The vasodilator effect of this compound is multifactorial and not fully elucidated. The primary proposed mechanisms include:

  • Direct action on vascular smooth muscle: this compound can directly relax vascular smooth muscle, leading to vasodilation.[3]

  • Sympathetic nerve blockade: By blocking sympathetic nerve conduction, this compound can inhibit the release of norepinephrine, a potent vasoconstrictor, leading to vasodilation.[10][11]

  • Involvement of Nitric Oxide (NO): Evidence suggests that local anesthetics can influence the production of nitric oxide (NO), a key signaling molecule in vasodilation. Some studies indicate that local anesthetics may inhibit endothelium-dependent vasodilation by interfering with the L-arginine/NO pathway.[12][13] However, the precise role of NO in this compound-induced vasodilation requires further investigation.[14][15]

  • Modulation of Ion Channels: this compound's primary action is on voltage-gated sodium channels.[4][16] Its effects on calcium channels in vascular smooth muscle, which are crucial for contraction, may also contribute to its vasodilator properties.[17][18]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no vasodilator response to this compound in vitro (e.g., wire myography). 1. Incorrect drug concentration: this compound can have biphasic effects (vasoconstriction at low concentrations, vasodilation at high concentrations). 2. Vessel damage during preparation: The endothelium, a key regulator of vascular tone, can be easily damaged. 3. Suboptimal buffer conditions: pH, temperature, and oxygenation of the physiological salt solution (PSS) are critical. 4. Drug degradation: Improper storage or preparation of the this compound solution.1. Perform a full dose-response curve to determine the optimal concentration for vasodilation in your specific vessel type. 2. Handle vessels with extreme care. Use fine forceps and avoid stretching or touching the intimal surface. Confirm endothelial integrity with an acetylcholine challenge.[19] 3. Ensure PSS is freshly prepared, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. [19] 4. Prepare fresh this compound solutions for each experiment from a reliable source.
High variability in blood flow measurements using laser Doppler flowmetry. 1. Movement artifacts: The probe or the subject moving during measurement.[20][21] 2. Probe pressure: Inconsistent or excessive pressure on the tissue can alter microcirculation.[22] 3. Changes in ambient light or temperature. 4. Probe placement: Inconsistent positioning over the target tissue.1. Securely fix the probe and ensure the subject is immobilized. Use data filtering algorithms to remove movement artifacts if possible.[20] 2. Use a probe holder with a constant, minimal pressure. [22] 3. Conduct experiments in a controlled environment with stable lighting and temperature. 4. Mark the precise location of the probe to ensure consistent measurements across different time points or subjects.
Unexpected vasoconstriction with this compound. 1. Low concentration of this compound: As mentioned, low concentrations can induce vasoconstriction.[6][7] 2. Presence of preservatives in the this compound solution: Some preservatives may have vasoactive properties.1. Increase the concentration of this compound to a range where vasodilation is expected. 2. Use a preservative-free formulation of this compound for your experiments.

Data Presentation

Table 1: Comparative Vasodilator Effects of this compound and Lidocaine

ParameterThis compoundLidocaineReference(s)
Relative Vasodilator Potency More profoundLess profound[3]
Concentration for Vasodilation (in vitro) Higher concentrations requiredBiphasic response (constriction at low, dilation at high concentrations)[6][7]
Effect on Intraoperative Blood Loss GreaterLesser[8]
Duration of Action (with epinephrine) LongerShorter[9]

Experimental Protocols

Protocol 1: Wire Myography for Assessment of this compound's Vasodilator Properties

This protocol outlines the basic steps for assessing the effect of this compound on isolated blood vessels using a wire myograph.

1. Vessel Preparation:

  • Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.
  • Carefully dissect the desired artery (e.g., mesenteric, femoral) and place it in cold, oxygenated physiological salt solution (PSS).
  • Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue.
  • Cut the artery into 2 mm rings.

2. Mounting the Vessel:

  • Mount each arterial ring on two tungsten wires (typically 40 µm in diameter) in the jaws of the myograph chamber.[19]
  • Submerge the mounted vessel in PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.[19]

3. Normalization and Equilibration:

  • Stretch the vessel to its optimal resting tension using a standardized normalization procedure to ensure reproducibility.[23]
  • Allow the vessel to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS.

4. Viability and Endothelial Integrity Check:

  • Contract the vessel with a high concentration of potassium chloride (KCl) to assess its viability.
  • Pre-contract the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
  • Once a stable contraction is achieved, add acetylcholine to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.[19]

5. This compound Dose-Response Curve:

  • After washing out the previous drugs and allowing the vessel to return to baseline, pre-contract the vessel again with the same vasoconstrictor.
  • Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
  • Record the relaxation at each concentration until a maximal response is achieved.

6. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Mandatory Visualizations

experimental_workflow cluster_prep Vessel Preparation cluster_mount Myograph Setup cluster_test Functional Assessment cluster_exp Experiment cluster_analysis Data Analysis A Euthanasia & Dissection B Cleaning & Slicing A->B C Mounting on Wires B->C D Equilibration C->D E Viability Check (KCl) D->E F Endothelial Integrity (ACh) E->F G Pre-contraction F->G H This compound Application G->H I Data Recording H->I J Dose-Response Curve I->J K EC50 Calculation J->K

Caption: Experimental workflow for wire myography.

signaling_pathway This compound This compound Na_Channel_Nerve Voltage-gated Na+ Channels This compound->Na_Channel_Nerve Blocks Ca_Channel_VSMC Voltage-gated Ca2+ Channels This compound->Ca_Channel_VSMC Inhibits? Relaxation Relaxation This compound->Relaxation Direct Effect? NE_Release Norepinephrine Release Na_Channel_Nerve->NE_Release Alpha_Receptor α-Adrenergic Receptor NE_Release->Alpha_Receptor Contraction Contraction Alpha_Receptor->Ca_Channel_VSMC Depolarization Ca_Channel_VSMC->Contraction Ca2+ Influx

Caption: this compound's vasodilation signaling pathway.

References

Strategies to mitigate Etidocaine-associated intraoperative bleeding

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Etidocaine, focusing on strategies to mitigate associated intraoperative bleeding.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of increased intraoperative bleeding associated with this compound?

A1: The primary cause of increased intraoperative bleeding associated with this compound is vasodilation.[1][2] Like most local anesthetics (with the exception of cocaine), this compound blocks sympathetic nerves and has a direct relaxing effect on the smooth muscle of peripheral arterioles.[3][4][5] This widening of blood vessels increases blood flow at the site of administration, which can lead to greater bleeding during surgical procedures.[4][5] The increased vascularity also leads to faster systemic absorption of the anesthetic, potentially shortening its local duration of action if not managed.[5]

Q2: What is the standard strategy to counteract this compound-induced vasodilation and reduce bleeding?

A2: The standard and most effective strategy is to combine this compound with a vasoconstrictor, most commonly epinephrine.[4] Epinephrine is a potent vasoconstrictor that counteracts the vasodilatory effects of this compound.[6] By constricting the blood vessels at the injection site, epinephrine decreases local blood flow, improves hemostasis, slows the rate of systemic absorption of this compound, and prolongs the anesthetic effect.[4][7]

cluster_0 Physiological Response to this compound cluster_1 Mitigation Strategy This compound This compound Administration Block Blockade of Sympathetic Nerve Impulses This compound->Block Relax Direct Relaxation of Vascular Smooth Muscle This compound->Relax Vaso Vasodilation Block->Vaso Relax->Vaso Bleed Increased Intraoperative Bleeding Vaso->Bleed Epi Addition of Epinephrine Alpha Stimulation of α-Adrenergic Receptors Epi->Alpha Constrict Vasoconstriction Alpha->Constrict Constrict->Vaso Counteracts Reduce Reduced Intraoperative Bleeding Constrict->Reduce

Caption: Mechanism of this compound-induced bleeding and its mitigation by epinephrine.

Q3: How does this compound with epinephrine compare to other local anesthetics in terms of intraoperative bleeding?

A3: Even with the addition of epinephrine, this compound may result in greater intraoperative blood loss compared to other local anesthetic formulations. A key study comparing 1.5% this compound with 1:200,000 epinephrine to 2% Lidocaine with 1:100,000 epinephrine for the removal of impacted third molars found that the this compound solution produced significantly greater measured blood loss.[8] This suggests that this compound's intrinsic vasodilatory effect is quite potent.

Data Presentation

Table 1: Comparison of Intraoperative Blood Loss: this compound vs. Lidocaine

Anesthetic FormulationMean Intraoperative Blood Loss (mL)Key Finding
1.5% this compound HCl with 1:200,000 Epinephrine55.4Results in greater measured intraoperative blood loss.[8]
2% Lidocaine HCl with 1:100,000 Epinephrine31.9Produces less intraoperative bleeding in this context.[8]
Data sourced from a clinical study on the removal of impacted mandibular third molars.[8]

Q4: Does this compound have any effect on platelet function?

A4: The primary mechanism for this compound-associated bleeding is vasodilation.[4][5] The direct effects of this compound on platelet aggregation are not well-established in the literature. Studies on similar amide local anesthetics, such as lidocaine, have generally shown no significant impact on platelet function at therapeutic concentrations.[9] Therefore, mitigation strategies should focus on managing local blood flow through vasoconstriction rather than addressing coagulopathy.

Troubleshooting Guide

Issue: I am observing excessive intraoperative bleeding during my experiment, even when using an this compound formulation containing epinephrine.

This troubleshooting guide provides a logical workflow to address this issue.

Start Start: Excessive Bleeding Observed with this compound + Epi Check_Conc Step 1: Verify Epinephrine Concentration Is it optimal (e.g., 1:200,000)? Start->Check_Conc Low_Conc Action: Increase Epinephrine Concentration (within safe limits) and monitor hemostasis. Check_Conc->Low_Conc No Check_Anesthetic Step 2: Evaluate Anesthetic Choice Is this compound essential for this specific procedure's duration requirements? Check_Conc->Check_Anesthetic Yes Low_Conc->Check_Anesthetic Consider_Alt Action: Consider an alternative anesthetic with less vasodilatory effect (e.g., Lidocaine with 1:100,000 Epi) for procedures where bleeding is critical. Check_Anesthetic->Consider_Alt No Check_Technique Step 3: Review Surgical Technique Are meticulous hemostatic techniques (e.g., cautery, topical agents) being employed? Check_Anesthetic->Check_Technique Yes Consider_Alt->Check_Technique Improve_Tech Action: Reinforce surgical hemostasis. Ensure adequate time for vasoconstrictor to take effect before incision. Check_Technique->Improve_Tech No End End: Bleeding Controlled Check_Technique->End Yes Improve_Tech->End

Caption: Troubleshooting workflow for managing excessive this compound-associated bleeding.

Experimental Protocols

Protocol: Clinical Evaluation of Intraoperative Blood Loss with Local Anesthetics

This section details a methodology adapted from clinical studies to quantify and compare intraoperative bleeding associated with different local anesthetic formulations.[8]

1. Objective: To measure and compare the volume of intraoperative blood loss during a standardized surgical procedure using 1.5% this compound with 1:200,000 epinephrine versus 2% Lidocaine with 1:100,000 epinephrine.

2. Materials:

  • Sterile 1.5% this compound HCl with 1:200,000 epinephrine solution.

  • Sterile 2% Lidocaine HCl with 1:100,000 epinephrine solution.

  • Standardized surgical packs for the selected procedure (e.g., impacted third molar removal).

  • High-volume aspirator with a graduated collection canister.

  • Pre-weighed sterile gauze sponges.

  • Sensitive digital scale (accurate to 0.01 g).

  • Sterile saline solution.

3. Methodology:

  • Subject Allocation: Randomly assign subjects to one of the two anesthetic groups in a double-blind manner.

  • Anesthetic Administration: Administer a standardized volume of the assigned local anesthetic using a consistent injection technique (e.g., inferior alveolar nerve block). Allow a fixed amount of time (e.g., 10 minutes) for the anesthetic and vasoconstrictor to take full effect before the first incision.

  • Blood Collection:

    • Aspirated Blood: Position the aspirator tip to collect all blood and irrigation fluid from the surgical site. At the end of the procedure, measure the total volume in the collection canister.

    • Gauze-Absorbed Blood: Use pre-weighed sterile gauze sponges to control bleeding and clear the surgical field. Store all used sponges in a designated container.

  • Blood Volume Calculation:

    • Gauze: Weigh the blood-soaked sponges. Subtract the initial dry weight of the sponges to determine the weight of the absorbed blood. Assuming the density of blood is approximately 1.0 g/mL, this weight can be converted to a volume.

    • Aspirator: To determine the volume of blood in the aspirated fluid, a sample can be analyzed for hemoglobin concentration, which is then compared to the subject's preoperative hemoglobin level to calculate the blood volume. A simpler, though less precise, method is to subtract the known volume of saline used for irrigation from the total collected volume.

    • Total Blood Loss: Sum the volume of blood calculated from the gauze and the aspirator canister.

4. Data Analysis:

  • Use statistical tests (e.g., t-test) to compare the mean intraoperative blood loss between the this compound and Lidocaine groups. A p-value of <0.05 is typically considered statistically significant.

Start Start: Protocol Initiation Setup Subject Recruitment & Randomization (Double-Blind) Start->Setup Admin Administer Standardized Volume of Assigned Anesthetic (this compound or Lidocaine) Setup->Admin Wait Wait 10 Minutes for Anesthetic/Vasoconstrictor Effect Admin->Wait Surgery Perform Standardized Surgical Procedure Wait->Surgery Collect Collect Blood Loss Data Surgery->Collect Aspirate Measure Aspirated Volume Collect->Aspirate Gauze Weigh Used Gauze Sponges Collect->Gauze Calculate Calculate Total Blood Loss Volume Aspirate->Calculate Gauze->Calculate Analyze Statistically Analyze Data (Compare Groups) Calculate->Analyze End End: Protocol Complete Analyze->End

Caption: Experimental workflow for quantifying intraoperative blood loss.

References

Troubleshooting inconsistent Etidocaine efficacy in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Etidocaine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental setups involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels (Nav channels) in the neuronal membrane.[1] By reversibly binding to a site within the inner pore of the channel, this compound stabilizes the channel in an inactivated state.[1][2] This action inhibits the influx of sodium ions necessary for the depolarization of the neuronal membrane, thereby preventing the initiation and conduction of action potentials and resulting in a local anesthetic effect.[1]

Q2: How does the physicochemical profile of this compound influence its anesthetic activity?

A2: this compound's high lipid solubility and high degree of protein binding are key determinants of its anesthetic profile. Its high lipophilicity allows it to readily cross nerve membranes to reach its binding site on the sodium channel, contributing to its rapid onset of action.[3] The extensive protein binding is largely responsible for its long duration of action, as the bound drug acts as a reservoir, slowly releasing this compound to maintain the nerve block.

Q3: Why am I observing a faster onset of action with this compound than expected for a long-acting local anesthetic?

A3: this compound is known for its rapid onset of action, typically within 3-5 minutes, which is comparable to lidocaine.[4] This is somewhat anomalous for a long-acting local anesthetic and is attributed to its high lipid solubility, which facilitates rapid penetration of the nerve sheath and membrane to reach the sodium channels.

Q4: What factors can lead to inconsistent this compound efficacy in my experiments?

A4: Several factors can contribute to variability in this compound's effectiveness:

  • pH of the tissue/solution: The effectiveness of local anesthetics is pH-dependent. An acidic environment, such as in inflamed or infected tissues, increases the proportion of the ionized form of the drug, which penetrates the nerve membrane less readily, potentially delaying or reducing the anesthetic effect.

  • Lipid solubility: While high lipid solubility contributes to a rapid onset, poor formulation can lead to inconsistent availability of the drug at the nerve.

  • Protein binding: Variations in protein concentrations in in vitro preparations can affect the free drug concentration and thus the efficacy.

  • Tachyphylaxis: Repeated applications of this compound can lead to a progressive decrease in its effectiveness.[5][6]

  • Drug Formulation and Stability: Improperly prepared or stored solutions can lead to degradation of this compound, reducing its potency. It is recommended to use freshly prepared solutions or conduct stability studies for your specific formulation.[7][8][9]

Q5: Can this compound be used in combination with vasoconstrictors like epinephrine?

A5: Yes, this compound is often formulated with epinephrine. The addition of a vasoconstrictor like epinephrine can decrease local blood flow, which slows the vascular absorption of this compound. This localization of the anesthetic at the injection site can prolong its duration of action and may reduce the potential for systemic toxicity.[10] However, the presence of a vasoconstrictor can also influence the degree of motor blockade.[11]

Troubleshooting Guides

Issue 1: Suboptimal or No Nerve Block Achieved in an In Vitro Preparation (e.g., Sciatic Nerve)
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations and dilution steps. Prepare fresh solutions. Consider performing a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions.
Inadequate Tissue Penetration Ensure the nerve sheath is sufficiently permeable. In some preparations, desheathing the nerve may be necessary for consistent results.
pH of the Bathing Solution Check and adjust the pH of your physiological saline to be within the optimal range (typically 7.2-7.4) for local anesthetic efficacy.
Solution Stability This compound solutions can degrade over time. Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly and is within its stability period.
Inadequate Incubation Time Ensure sufficient time for the drug to diffuse into the nerve tissue and reach its target. Onset can be rapid, but equilibration may take longer in some preparations.
Issue 2: High Variability in Patch-Clamp Recordings of Sodium Channel Blockade
Possible Cause Troubleshooting Step
Inconsistent Drug Application Ensure your perfusion system delivers the this compound solution at a consistent rate and that the cell is fully exposed to the drug-containing solution.[12]
Voltage Protocol Not Optimal The blocking effect of this compound is state-dependent (it binds more tightly to open and inactivated channels).[1] Your voltage protocol should be designed to elicit these states consistently. Consider using a protocol with a prepulse to inactivate the channels before the test pulse.
"Rundown" of Sodium Channels Sodium channel currents can decrease over the course of a long experiment. Monitor the current in control conditions to ensure stability before and after drug application. If rundown is an issue, consider using agents in your internal solution to minimize it.
Cell Health Only use healthy cells with stable membrane potentials and low leak currents for your recordings. Poor cell health can lead to inconsistent channel expression and function.[12]
Solution Preparation Ensure accurate weighing and dissolution of this compound. Some formulations may require sonication for complete dissolution.[1] Prepare fresh solutions regularly and filter them before use.
Issue 3: Development of Tachyphylaxis (Decreased Efficacy with Repeated Application)
Possible Cause Troubleshooting Step
Local pH Changes Repeated injections or applications in a limited volume can lead to a localized decrease in pH, reducing drug efficacy. Ensure adequate buffering of your solutions or tissues.
Alterations in Pharmacokinetics In vivo, repeated injections can cause local edema, which may alter drug diffusion. In vitro, ensure complete washout of the drug between applications if studying recovery.
Receptor-Level Changes While the exact mechanism is debated, some evidence suggests changes at the sodium channel level.[5][6] To investigate this, you can design experiments with varying inter-application intervals to assess the time course of recovery from tachyphylaxis.

Quantitative Data Summary

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of this compound and Lidocaine

PropertyThis compoundLidocaineReference(s)
Molar Mass ( g/mol ) 276.42234.34[13]
pKa 7.747.86[4]
Lipid Solubility (Octanol/Buffer Partition Coefficient) HighIntermediate[3]
Protein Binding (%) 9560-70[4]
Onset of Action Rapid (3-5 min)Rapid (2-5 min)[4]
Duration of Action Long (5-10 hours)Moderate (1-2 hours)[4]
Metabolism HepaticHepatic[4]

Table 2: Comparative Efficacy of Local Anesthetics in In Vitro Neuronal Models

Local AnestheticCell/Tissue TypeIC50 (Tonic Block)IC50 (Inactivated State)Reference(s)
Lidocaine Rat DRG Neurons (TTXr Na+ currents)210 µM60 µM[14]
Bupivacaine Rat DRG Neurons (TTXr Na+ currents)32 µMN/A[14]
Lidocaine Rat DRG Neurons (TTXs Na+ currents)42 µMN/A[14]
Bupivacaine Rat DRG Neurons (TTXs Na+ currents)13 µMN/A[14]
Lidocaine Chick DRG Neurons~1.58 mM (10^-2.8 M)N/A[15]
Bupivacaine Chick DRG Neurons~2.51 mM (10^-2.6 M)N/A[15]

Experimental Protocols

Protocol 1: In Vitro Sciatic Nerve Block in Rat

This protocol is a generalized procedure for assessing the efficacy of this compound in an isolated rat sciatic nerve preparation.

1. Materials:

  • Adult Sprague-Dawley rats[16]
  • Krebs solution (in mM: 119 NaCl, 4.8 KCl, 1.2 KH2PO4, 1.2 MgSO4, 1.8 CaCl2, 20 NaHCO3, 10 glucose), pH 7.4, bubbled with 95% O2 / 5% CO2[17]
  • This compound hydrochloride
  • Nerve chamber for electrophysiological recording
  • Stimulating and recording electrodes
  • Amplifier and data acquisition system

2. Methods:

  • Humanely euthanize the rat according to approved institutional protocols.
  • Carefully dissect the sciatic nerve from the hind limb.[17]
  • Mount the nerve in the nerve chamber, ensuring it is kept moist with Krebs solution.
  • Position the stimulating electrodes at the proximal end of the nerve and the recording electrodes at the distal end.
  • Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.
  • Prepare this compound solutions of desired concentrations in Krebs solution. Ensure the pH is adjusted to 7.4.
  • Replace the normal Krebs solution in the nerve chamber with the this compound-containing solution.
  • Record CAPs at regular intervals to determine the onset of the block (time to a certain percentage reduction in CAP amplitude).
  • Continue recording until the CAP is completely abolished to determine the time to complete block.
  • To measure the duration of the block, washout the nerve with fresh Krebs solution and record the time to recovery of the CAP.

3. Data Analysis:

  • Measure the amplitude of the compound action potential.
  • Plot the percentage of block (relative to baseline) over time.
  • Calculate the onset time (e.g., time to 50% block) and duration of the block (time from onset to recovery).

Protocol 2: Whole-Cell Patch-Clamp of Voltage-Gated Sodium Channels

This protocol provides a general framework for studying the effects of this compound on voltage-gated sodium channels in a cultured neuronal cell line (e.g., ND7/23 or primary dorsal root ganglion neurons).[18]

1. Materials:

  • Cultured neuronal cells expressing voltage-gated sodium channels.
  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.[19]
  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH. (Cesium is used to block potassium channels).
  • This compound hydrochloride stock solution.
  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

2. Methods:

  • Prepare fresh external and internal solutions and filter them.
  • Prepare working concentrations of this compound by diluting the stock solution in the external solution on the day of the experiment.
  • Place a coverslip with cultured cells in the recording chamber and perfuse with the external solution.
  • Pull patch pipettes from borosilicate glass and fire-polish them. The resistance should be 2-5 MΩ when filled with the internal solution.
  • Approach a healthy-looking neuron and form a gigaohm seal.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Record baseline sodium currents using a voltage-clamp protocol. A typical protocol to assess tonic block would be to hold the cell at -100 mV and step to 0 mV for 20-50 ms. To assess use-dependent block, a train of depolarizing pulses can be applied.
  • Perfuse the cell with the this compound-containing solution and allow for equilibration.
  • Record sodium currents in the presence of this compound using the same voltage-clamp protocol.
  • Washout the drug with the external solution to check for reversibility.

3. Data Analysis:

  • Measure the peak sodium current amplitude in the absence and presence of different concentrations of this compound.
  • Construct a dose-response curve by plotting the percentage of current inhibition against the drug concentration.
  • Fit the curve with the Hill equation to determine the IC50 value.

Visualizations

Etidocaine_Mechanism_of_Action cluster_neuron Neuronal Axon Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates Na_influx Na+ Influx Na_channel_open->Na_influx No_Action_Potential Block of Action Potential Propagation Na_channel_inactivated->No_Action_Potential This compound This compound This compound->Na_channel_inactivated Binds to and stabilizes Action_Potential Action Potential Propagation Depolarization Depolarization Depolarization->Na_channel_open Opens Na_influx->Action_Potential

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Observed Check_Solution Verify Solution Preparation (Concentration, pH, Freshness) Start->Check_Solution Check_Protocol Review Experimental Protocol (Incubation time, Voltage protocol) Start->Check_Protocol Check_Setup Inspect Experimental Setup (Perfusion, Electrodes, Cell Health) Start->Check_Setup Tachyphylaxis Consider Tachyphylaxis (Repeated Applications?) Start->Tachyphylaxis Optimize_Conc Optimize Drug Concentration Check_Solution->Optimize_Conc If incorrect Modify_Protocol Modify Protocol Parameters Check_Protocol->Modify_Protocol If suboptimal Improve_Setup Improve Setup Conditions Check_Setup->Improve_Setup If issues found Investigate_Tachy Design Experiment to Investigate Tachyphylaxis Tachyphylaxis->Investigate_Tachy If suspected Resolved Efficacy is Consistent Not_Resolved Issue Persists Optimize_Conc->Resolved Modify_Protocol->Resolved Improve_Setup->Resolved Investigate_Tachy->Not_Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.

References

Etidocaine Differential Sensory Blockade Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the differential sensory blockade of Etidocaine.

Troubleshooting Guide

Q1: My experiments with this compound consistently show a much shorter duration of sensory block compared to motor block. How can I address this?

This is a well-documented characteristic of this compound, where the motor blockade can significantly outlast the sensory blockade.[1][2] This limits its clinical utility, especially in scenarios where prolonged analgesia without motor impairment is desired. Recent research suggests that novel drug delivery systems may hold the key to overcoming this limitation.

One promising approach is the use of ionic gradient liposomes (IGL) to encapsulate this compound (IGLEDC). Studies have shown that this formulation can prolong the sensory block of this compound.[3][4]

Troubleshooting Steps:

  • Consider Liposomal Formulation: Explore the development of an ionic gradient liposomal formulation of this compound. This involves encapsulating the drug within liposomes that have an internal/external ion gradient, which can control the drug's release rate.

  • Optimize Formulation Parameters: The composition of the liposomes (e.g., lipid ratios, surface charge) and the method of drug loading are critical. Experiment with different lipid compositions and preparation techniques to optimize the encapsulation efficiency and release kinetics of this compound.

  • In Vitro Release Studies: Conduct in vitro release studies to characterize the release profile of your IGLEDC formulation. This will help you understand how quickly the drug is released from the liposomes, providing initial insights into its potential in vivo performance.

  • In Vivo Animal Models: Test your IGLEDC formulation in appropriate animal models of nerve block. These models allow for the simultaneous assessment of sensory and motor blockade duration, enabling you to determine if your formulation has successfully improved the differential sensory block.

Q2: I'm adding adjuvants to my this compound formulation, but I'm not seeing a significant improvement in the differential sensory block. What could be the issue?

While various adjuvants are used to prolong the action of local anesthetics, their effect on the differential block of this compound is not well-established. Adding vasoconstrictors like epinephrine has been shown to intensify both sensory and motor blockade, but not necessarily improve the sensory-selective profile.[2]

Possible Issues and Solutions:

  • Adjuvant Selection: The choice of adjuvant is critical. Some adjuvants may non-selectively prolong the block of all nerve fiber types. Consider adjuvants that may have a more specific action on sensory neurons. While not extensively studied with this compound, alpha-2 adrenergic agonists (e.g., clonidine, dexmedetomidine) and corticosteroids (e.g., dexamethasone) have been shown to prolong sensory blockade with other local anesthetics.[5][6]

  • Concentration and Ratio: The concentration of both this compound and the adjuvant, as well as their ratio, can significantly impact the outcome. A systematic dose-response study for both agents is recommended to identify an optimal combination that favors sensory block prolongation.

  • Route of Administration: The method and location of administration can influence the local concentration and distribution of the drug and adjuvant, thereby affecting the differential block.

  • Evaluation Method: Ensure your method for assessing differential block is sensitive enough to detect subtle changes. Techniques like current perception threshold (CPT) testing can provide a more quantitative assessment of different sensory nerve fiber functions compared to traditional methods like the pinprick test.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's poor differential sensory blockade?

This compound is a highly lipid-soluble local anesthetic.[4] This high lipophilicity contributes to its rapid onset and long duration of action but is also thought to be a factor in its profound motor blockade. The precise mechanism for the differential block of local anesthetics is still not fully understood, but it is believed to be related to a combination of factors including the drug's physicochemical properties, the anatomical arrangement of nerve fibers, and the differential expression of ion channels on sensory versus motor neurons. Motor neurons, being larger and more heavily myelinated, might be expected to be more resistant to blockade. However, with highly lipid-soluble agents like this compound, the drug may rapidly penetrate the myelin sheath, leading to a potent and prolonged block of motor fibers.

Q2: Are there any commercially available formulations of this compound with improved differential sensory blockade?

Currently, there are no commercially available formulations of this compound specifically designed for improved differential sensory blockade. Its clinical use has been limited due to the pronounced motor block.[9] The development of formulations like IGLEDC is still in the research phase.[3][4]

Q3: What are the key experimental models to evaluate the differential sensory blockade of a novel this compound formulation?

A combination of in vivo behavioral and electrophysiological models is recommended:

  • Animal Models of Nerve Block: Rodent models, such as the sciatic nerve block model, are commonly used. Sensory blockade can be assessed using tests like the hot plate test or von Frey filaments to measure thermal and mechanical nociceptive thresholds, respectively. Motor blockade is typically evaluated by observing gait, righting reflex, or using a grip strength meter.[10]

  • Electrophysiology: Techniques like microneurography can be used in animal models or human volunteers to directly record the electrical activity of individual nerve fibers (A-beta, A-delta, and C fibers) and assess their differential blockade by the local anesthetic.[11][12]

  • Current Perception Threshold (CPT) Testing: CPT is a non-invasive psychophysical method that can be used in human subjects to quantitatively assess the function of different sensory nerve fiber types by applying electrical stimuli at varying frequencies.[7][8]

Quantitative Data

Table 1: Comparison of Sensory Block Duration for this compound Formulations

FormulationAnimal ModelSensory Block Duration (minutes)Motor Block Duration (minutes)Reference
1.5% this compound w/ EpinephrineHuman (Epidural)~330~480[1]
Ionic Gradient Liposomal this compound (IGLEDC)Rat (Sciatic Nerve Block)Significantly prolonged vs. free this compoundNot specified[3][4]

Table 2: Adjuvants for Local Anesthetics and Their General Effects (Note: Data is not specific to this compound)

AdjuvantMechanism of Action (Proposed)Effect on Sensory BlockEffect on Motor BlockReferences
Epinephrine Vasoconstriction, reducing systemic absorptionProlongsProlongs[5]
Clonidine Alpha-2 adrenergic agonistProlongsProlongs[6]
Dexmedetomidine Alpha-2 adrenergic agonistProlongsProlongs[6]
Dexamethasone Anti-inflammatory, potential direct neuronal effectProlongsProlongs[13]

Experimental Protocols

Protocol 1: Preparation of Ionic Gradient Liposomal this compound (IGLEDC)

This protocol is a generalized procedure based on the principles of ionic gradient liposome preparation. Researchers should optimize the specific parameters for their experiments.

Materials:

  • This compound hydrochloride

  • Phospholipids (e.g., dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Ammonium sulfate solution (e.g., 250 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis membrane (e.g., 12-14 kDa MWCO)

Procedure:

  • Lipid Film Hydration:

    • Dissolve phospholipids and cholesterol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with the ammonium sulfate solution by vortexing or sonication to form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to multiple freeze-thaw cycles to increase lamellarity.

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size.

  • Creation of Ion Gradient:

    • Remove the external ammonium sulfate by dialysis against PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Drug Loading:

    • Incubate the liposomes with a solution of this compound hydrochloride at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped by the internal ammonium sulfate.

  • Purification:

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the IGLEDC using dynamic light scattering.

    • Measure the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug concentration using a suitable analytical method (e.g., HPLC).

Protocol 2: Assessment of Differential Sensory and Motor Blockade in a Rat Sciatic Nerve Block Model

Animals:

  • Adult male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthesia: Anesthetize the rats with isoflurane.

  • Injection:

    • Identify the sciatic nerve in the thigh.

    • Inject the test formulation (e.g., IGLEDC, free this compound, or control) perineurally in a small volume (e.g., 100 µL).

  • Sensory Block Assessment (Hot Plate Test):

    • At predetermined time points after injection, place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency for the rat to exhibit a nociceptive response (e.g., licking or flicking its paw). A longer latency indicates a greater degree of sensory block.

  • Motor Block Assessment (Grip Strength Test):

    • At the same time points, assess motor function using a grip strength meter.

    • Allow the rat to grasp a wire grid with its hind paws and gently pull it backward until it releases its grip. The force at which the rat releases the grid is recorded. A decrease in grip strength indicates motor blockade.

  • Data Analysis:

    • Plot the sensory latency and motor strength over time for each group.

    • Calculate the area under the curve (AUC) for both sensory and motor block to quantify the total effect.

    • Compare the duration of sensory block (time until return to baseline latency) with the duration of motor block (time until return to baseline grip strength) to determine the differential blockade.

Visualizations

Signaling_Pathway cluster_Nerve_Membrane Nerve Cell Membrane Etidocaine_ext This compound (Unionized) Etidocaine_int This compound (Ionized) Etidocaine_ext->Etidocaine_int Diffusion Receptor Receptor Site Etidocaine_int->Receptor Binding Na_channel Voltage-gated Sodium Channel Na_in Na+ Receptor->Na_channel Blocks Na_out Na+ Na_out->Na_in

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental_Workflow cluster_Formulation Formulation & Preparation cluster_InVivo In Vivo Experiment cluster_Assessment Assessment Methods cluster_Analysis Data Analysis prep_this compound Prepare this compound Formulation (e.g., IGLEDC) injection Perineural Injection prep_this compound->injection prep_control Prepare Control (Free this compound) prep_control->injection animal_model Rodent Sciatic Nerve Block Model assessment Sensory & Motor Blockade Assessment animal_model->assessment sensory_test Sensory Testing (e.g., Hot Plate) assessment->sensory_test motor_test Motor Testing (e.g., Grip Strength) assessment->motor_test data_collection Collect Data Over Time sensory_test->data_collection motor_test->data_collection auc Calculate AUC for Sensory & Motor Block data_collection->auc comparison Compare Duration of Sensory vs. Motor Block auc->comparison

Caption: Experimental workflow for evaluating differential nerve blockade.

Logical_Relationship cluster_Problem The Challenge cluster_Solution Potential Solutions cluster_Outcome Desired Outcome This compound This compound motor_block Profound Motor Block This compound->motor_block sensory_block Shorter Sensory Block This compound->sensory_block limited_use Limited Clinical Utility motor_block->limited_use sensory_block->limited_use delivery_systems Novel Drug Delivery Systems liposomes Ionic Gradient Liposomes (IGLEDC) delivery_systems->liposomes nanoparticles Nanoparticles delivery_systems->nanoparticles adjuvants Targeted Adjuvants improved_block Improved Differential Sensory Blockade adjuvants->improved_block liposomes->improved_block nanoparticles->improved_block prolonged_sensory Prolonged Sensory Block improved_block->prolonged_sensory reduced_motor Reduced Motor Block improved_block->reduced_motor enhanced_utility Enhanced Clinical Utility prolonged_sensory->enhanced_utility reduced_motor->enhanced_utility

Caption: Logical relationship of the problem and potential solutions.

References

Technical Support Center: Etidocaine Tachyphylaxis in Prolonged Experimental Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering etidocaine tachyphylaxis during prolonged experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis is a phenomenon characterized by a rapid decrease in the duration and intensity of nerve blockade with repeated administrations of the same dose of this compound.[1][2] This can compromise the integrity of prolonged experiments that rely on consistent and effective local anesthesia.

Q2: What are the suspected causes of this compound tachyphylaxis?

A2: The precise mechanisms are still under investigation, but tachyphylaxis is thought to be multifactorial, involving both pharmacokinetic and pharmacodynamic changes at the site of administration.[1][3]

  • Pharmacokinetic Factors: These may include localized inflammation and edema, a decrease in perineural pH which reduces the availability of the active form of the anesthetic, and increased local blood flow leading to a more rapid clearance of this compound from the nerve site.[1][3][4][5]

  • Pharmacodynamic Factors: Evidence for this is less direct, but may involve alterations in the sodium channels (the target of local anesthetics) or an increase in afferent nerve impulses that counteract the nerve block.[1][3]

Q3: How can I recognize tachyphylaxis in my experimental model?

A3: The primary indicator of tachyphylaxis is a progressive reduction in the duration of the nerve block with subsequent identical doses of this compound. You may also observe a decrease in the intensity of the block, requiring higher doses to achieve the same level of anesthesia.

Q4: Are there any strategies to prevent or overcome this compound tachyphylaxis?

A4: Yes, several strategies can be employed to mitigate this compound tachyphylaxis. These primarily involve the use of anesthetic adjuvants and potentially targeting specific signaling pathways.

  • Use of Adjuvants: The addition of vasoconstrictors like epinephrine can decrease local blood flow, prolonging the anesthetic's presence at the nerve.[6] Other adjuvants such as dexamethasone and clonidine have also been shown to extend the duration of nerve blocks, though their direct effect on tachyphylaxis is less clear.[6][7][8]

  • Targeting the Nitric Oxide Pathway: Pre-clinical studies suggest that the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide (NO) signaling pathway in the spinal cord may play a role in the development of local anesthetic tachyphylaxis.[3][9][10] The use of NMDA receptor antagonists or NO synthase inhibitors has been shown to prevent tachyphylaxis in animal models.[3][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Reduced duration of nerve block with the second or third this compound dose. Onset of tachyphylaxis.Consider incorporating an adjuvant with the this compound solution from the start of the experiment. See Table 1 for examples.
Increasing the this compound dose is not restoring the original duration of the block. Advanced tachyphylaxis.Simple dose escalation is often ineffective in true tachyphylaxis.[11] Consider switching to a different class of local anesthetic if your experimental design allows. Alternatively, investigate the use of an NMDA receptor antagonist or NO synthase inhibitor as described in experimental protocols.
High variability in block duration between experimental subjects. Inconsistent injection technique or individual physiological variations.Ensure a standardized and precise injection protocol. Consider a larger sample size to account for biological variability.
Signs of systemic toxicity (e.g., CNS or cardiovascular changes) with repeated dosing. This compound accumulation.Re-evaluate your dosing interval and total administered dose. The development of tachyphylaxis may tempt higher or more frequent dosing, increasing the risk of systemic toxicity.

Data on Anesthetic Adjuvants

Disclaimer: The following data is derived from studies using other local anesthetics, as specific quantitative data on this compound with these adjuvants is limited. The principles of block prolongation are generally applicable.

Table 1: Effect of Adjuvants on the Duration of Peripheral Nerve Blocks

Adjuvant Local Anesthetic Used in Study Dose Prolongation of Analgesia (compared to local anesthetic alone) Reference
DexamethasoneRopivacaine4 mg~3.0 hours[8]
ClonidineRopivacaine150 µg~1.1 hours[8]
Dexamethasone + ClonidineRopivacaine4 mg + 150 µg~6.2 hours[8]
EpinephrineMepivacaine5 µg/mLDelayed onset of pain twofold[12]

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Block Model for Studying this compound Tachyphylaxis

This protocol is adapted from models used to study tachyphylaxis with other local anesthetics.[10][13]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are used.
  • Anesthetize the rat with an appropriate general anesthetic (e.g., isoflurane).
  • Shave the hair over the lateral aspect of the thigh of the hind paw to be tested.

2. Sciatic Nerve Block Induction:

  • Position the rat in a lateral recumbency with the prepared leg uppermost.
  • Identify the sciatic nerve located between the greater trochanter and the ischial tuberosity.
  • Inject a consistent volume (e.g., 0.2-0.3 mL) of 1% this compound solution perineurally using a 25-gauge needle.

3. Assessment of Nerve Block:

  • At regular intervals (e.g., every 5-10 minutes), assess the motor and sensory block.
  • Motor Block: Observe for foot drop and inability to splay the toes.
  • Sensory Block: Apply a noxious stimulus (e.g., tail clip application to the lateral digit or a hot plate test) and observe for a withdrawal reflex.
  • The duration of the block is defined as the time from injection to the return of the withdrawal reflex.

4. Induction of Tachyphylaxis:

  • After the first block has completely resolved, administer a second identical dose of this compound.
  • Repeat for a third dose after the resolution of the second block.
  • A significant reduction in the duration of the second and third blocks compared to the first indicates the development of tachyphylaxis.

5. Investigating Interventions:

  • To test a strategy to overcome tachyphylaxis, a separate group of animals can be pre-treated with the investigational compound (e.g., an NMDA antagonist administered systemically) before the first this compound injection.
  • Alternatively, an adjuvant can be mixed with the this compound solution for all injections.

Visualizing Mechanisms and Workflows

cluster_0 Proposed Signaling Pathway for Tachyphylaxis Repeated this compound Application Repeated this compound Application Increased Nociceptive Input Increased Nociceptive Input Repeated this compound Application->Increased Nociceptive Input Spinal Cord Dorsal Horn Spinal Cord Dorsal Horn Increased Nociceptive Input->Spinal Cord Dorsal Horn NMDA Receptor Activation NMDA Receptor Activation Spinal Cord Dorsal Horn->NMDA Receptor Activation Nitric Oxide Synthase (NOS) Activation Nitric Oxide Synthase (NOS) Activation NMDA Receptor Activation->Nitric Oxide Synthase (NOS) Activation Nitric Oxide (NO) Production Nitric Oxide (NO) Production Nitric Oxide Synthase (NOS) Activation->Nitric Oxide (NO) Production Central Sensitization Central Sensitization Nitric Oxide (NO) Production->Central Sensitization Reduced this compound Efficacy (Tachyphylaxis) Reduced this compound Efficacy (Tachyphylaxis) Central Sensitization->Reduced this compound Efficacy (Tachyphylaxis)

Caption: Proposed central mechanism of this compound tachyphylaxis.

cluster_1 Troubleshooting Workflow for this compound Tachyphylaxis Start Experiment Start Experiment Observe Reduced Block Duration Observe Reduced Block Duration Start Experiment->Observe Reduced Block Duration Is this the first sign of tachyphylaxis? Is this the first sign of tachyphylaxis? Observe Reduced Block Duration->Is this the first sign of tachyphylaxis? Incorporate Adjuvant (e.g., Epinephrine) Incorporate Adjuvant (e.g., Epinephrine) Is this the first sign of tachyphylaxis?->Incorporate Adjuvant (e.g., Epinephrine) Yes Is tachyphylaxis still progressing? Is tachyphylaxis still progressing? Is this the first sign of tachyphylaxis?->Is tachyphylaxis still progressing? No Continue Experiment with Adjuvant Continue Experiment with Adjuvant Incorporate Adjuvant (e.g., Epinephrine)->Continue Experiment with Adjuvant End Experiment/Analyze Data End Experiment/Analyze Data Continue Experiment with Adjuvant->End Experiment/Analyze Data Consider Experimental Model Modification Consider Experimental Model Modification Is tachyphylaxis still progressing?->Consider Experimental Model Modification Yes Is tachyphylaxis still progressing?->End Experiment/Analyze Data No Switch Local Anesthetic Switch Local Anesthetic Consider Experimental Model Modification->Switch Local Anesthetic Investigate NMDA/NO Pathway Inhibitors Investigate NMDA/NO Pathway Inhibitors Consider Experimental Model Modification->Investigate NMDA/NO Pathway Inhibitors

Caption: A logical workflow for addressing tachyphylaxis in experiments.

References

Technical Support Center: Optimizing Etidocaine Efficacy Through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for investigating the pH adjustment of Etidocaine solutions to enhance efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind adjusting the pH of this compound solutions?

Local anesthetics like this compound are weak bases and are typically formulated as hydrochloride salts at an acidic pH (3.0-5.0) to enhance their water solubility and chemical stability for a longer shelf-life. However, for the anesthetic to be effective, it must cross the nerve cell membrane, which is more readily accomplished by the un-ionized (lipid-soluble) form of the drug. By increasing the pH of the this compound solution towards the physiological pH of tissues (around 7.4), the equilibrium shifts to favor the un-ionized form. This is believed to facilitate faster nerve penetration, potentially leading to a more rapid onset of action.

Q2: What is the pKa of this compound and why is it important?

The pKa is the pH at which 50% of the drug exists in its ionized (cationic) form and 50% in its un-ionized (base) form. The pKa of this compound is approximately 7.74.[1] When this compound is injected into tissues with a physiological pH of 7.4, a significant portion of the drug is in the un-ionized form, which contributes to its characteristically rapid onset of action. The Henderson-Hasselbalch equation can be used to calculate the exact ratio of the two forms at a given pH.

Q3: How does the pH of the tissue affect this compound's efficacy?

The pH of the surrounding tissue is a critical factor. In normal physiological conditions (pH ~7.4), the efficacy of this compound is high. However, in inflamed or infected tissues, the local pH is often lower (more acidic). This acidic environment shifts the equilibrium towards the ionized form of this compound, which cannot easily cross the nerve membrane. This can result in a delayed onset or even a failure of the nerve block.

Q4: Can I adjust the pH of my this compound solution in the lab?

Yes, pH adjustment can be performed in a laboratory setting, typically by adding an alkalizing agent like sodium bicarbonate. However, this process requires careful execution due to the risk of precipitation, which is a significant issue with this compound.

Troubleshooting Guide

Issue: Precipitation occurs when I add sodium bicarbonate to my this compound solution.

  • Explanation: this compound, particularly at higher concentrations, is known to precipitate when its pH is raised.[2][3] This occurs because the un-ionized base form of this compound is less water-soluble than its hydrochloride salt. Adding sodium bicarbonate increases the pH, leading to a higher concentration of the un-ionized form, which can then exceed its solubility limit and precipitate out of the solution.[3]

  • Solution:

    • Use a lower concentration of sodium bicarbonate: If possible, use a more dilute solution of sodium bicarbonate for titration to have better control over the pH change.

    • Add the bicarbonate solution slowly: Add the alkalizing agent dropwise while continuously monitoring the pH and visually inspecting for any signs of cloudiness or precipitation.

    • Work with lower concentrations of this compound: Higher concentrations of this compound are more prone to precipitation. If your experimental design allows, consider using a lower concentration of the anesthetic.

    • Determine the precipitation threshold: Conduct a pilot study to determine the maximum amount of sodium bicarbonate that can be added to your specific concentration of this compound solution before precipitation occurs.

    • Prepare fresh solutions: Only prepare the pH-adjusted this compound solution immediately before use, as precipitation can be time-dependent.

Issue: The onset of anesthesia with my pH-adjusted this compound solution is not as fast as expected.

  • Explanation: While increasing the pH should theoretically hasten the onset, other factors can play a role. The high lipid solubility of this compound already contributes to a rapid onset, so the effect of pH adjustment might be less pronounced compared to less lipid-soluble anesthetics. Additionally, if even a small amount of precipitation occurs, the effective concentration of the dissolved anesthetic is reduced.

  • Solution:

    • Verify the final pH: Ensure that the final pH of your solution is indeed closer to the pKa of this compound without causing precipitation.

    • Ensure adequate mixing: Gently agitate the solution after adding the alkalizing agent to ensure a homogenous mixture.

    • Control for temperature: The pKa of local anesthetics can be temperature-dependent. Ensure your experiments are conducted at a consistent and relevant temperature.

    • Re-evaluate the experimental model: The choice of in vitro or in vivo model can influence the observed onset time. Ensure your model is sensitive enough to detect subtle changes in onset.

Data on this compound Properties

Due to the significant challenge of precipitation, there is a lack of published quantitative data directly comparing the efficacy of pH-adjusted this compound solutions at various pH levels. However, the fundamental properties of this compound are well-documented and provide a basis for understanding its behavior.

PropertyValueSignificance
pKa 7.74[1]Determines the ratio of ionized to un-ionized forms at a given pH. Being close to physiological pH contributes to a rapid onset.
Lipid Solubility (Octanol:Buffer Partition Coefficient) High (7,317 for the free base)[4]High lipid solubility facilitates rapid penetration of nerve membranes, contributing to a fast onset and high potency.
Protein Binding High[1]High protein binding is associated with a longer duration of action.
Commercial Solution pH 3.0 - 5.0[1]Acidic pH ensures the drug is in its stable, water-soluble (ionized) form.

Experimental Protocols

In Vitro Model: Frog Sciatic Nerve Preparation

This protocol is adapted from established methods for assessing the effects of local anesthetics on nerve conduction.[5][6]

Objective: To measure the effect of pH-adjusted this compound on the compound action potential (CAP) of an isolated frog sciatic nerve.

Materials:

  • Frog (e.g., Rana pipiens)

  • Ringer's solution

  • This compound HCl solution

  • Sodium bicarbonate solution (e.g., 1%)

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and amplifier

  • Oscilloscope or data acquisition system

  • Dissection tools

Methodology:

  • Nerve Dissection: Euthanize a frog and dissect out the sciatic nerves. Place the nerves in a petri dish containing cold Ringer's solution.

  • Nerve Mounting: Mount a sciatic nerve in the nerve chamber, ensuring it makes contact with the stimulating and recording electrodes.

  • Baseline Recording: Stimulate the nerve with increasing voltages to determine the maximal CAP amplitude. This will serve as the baseline.

  • Application of Anesthetic:

    • Prepare the control (unadjusted pH this compound) and experimental (pH-adjusted this compound) solutions immediately before application.

    • Apply the control solution to the nerve and record the CAP amplitude at regular intervals (e.g., every minute) until the CAP is completely blocked or stabilizes.

    • Wash the nerve with Ringer's solution until the CAP returns to baseline.

    • Apply the pH-adjusted this compound solution and repeat the recording process.

  • Data Analysis: Compare the time to onset of block (e.g., time to 50% reduction in CAP amplitude) and the rate of block between the control and experimental groups.

In Vivo Model: Rodent Sciatic Nerve Block

This protocol is based on established rodent models for evaluating local anesthetic efficacy.

Objective: To assess the onset and duration of sensory and motor blockade of pH-adjusted this compound in a rat or mouse model.

Materials:

  • Rats or mice

  • This compound HCl solution

  • Sodium bicarbonate solution

  • General anesthetic for the animal (e.g., isoflurane)

  • Needles and syringes

  • Apparatus for assessing sensory block (e.g., hot plate, von Frey filaments)

  • Apparatus for assessing motor block (e.g., observation of limb function)

Methodology:

  • Animal Preparation: Anesthetize the animal and shave the area over the sciatic notch.

  • Baseline Assessment: Before injecting the anesthetic, assess the baseline sensory and motor function of the limb.

  • Anesthetic Injection:

    • Prepare the control and pH-adjusted this compound solutions.

    • Inject a standardized volume of the control solution in one group of animals and the pH-adjusted solution in another group, in close proximity to the sciatic nerve.

  • Assessment of Blockade:

    • Onset: At regular intervals (e.g., every 2 minutes) after injection, assess for sensory and motor blockade. The time to the first signs of blockade is the onset time.

    • Duration: Continue to assess the animal at regular intervals until the sensory and motor functions return to baseline. The time from onset to complete recovery is the duration of the block.

  • Data Analysis: Compare the mean onset and duration of sensory and motor blockade between the control and pH-adjusted groups using appropriate statistical methods.

Visualizations

Local_Anesthetic_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space Etidocaine_HCl This compound HCl (Ionized, BH+) Water-Soluble Etidocaine_Base This compound Base (Un-ionized, B) Lipid-Soluble Etidocaine_HCl->Etidocaine_Base pH > pKa Etidocaine_Base->Etidocaine_HCl pH < pKa Etidocaine_Base_Intra This compound Base (B) Etidocaine_Base->Etidocaine_Base_Intra Diffusion Membrane Etidocaine_HCl_Intra This compound (BH+) Etidocaine_Base_Intra->Etidocaine_HCl_Intra Na_Channel Voltage-Gated Na+ Channel Etidocaine_HCl_Intra->Na_Channel Blockade

Caption: Mechanism of action of local anesthetics like this compound.

Experimental_Workflow Start Start: Prepare this compound Solution pH_Adjust pH Adjustment (Add Sodium Bicarbonate) Start->pH_Adjust Precipitation_Check Precipitation? pH_Adjust->Precipitation_Check In_Vitro In Vitro Testing (Frog Sciatic Nerve) Precipitation_Check->In_Vitro No In_Vivo In Vivo Testing (Rodent Nerve Block) Precipitation_Check->In_Vivo No End End Precipitation_Check->End Yes (Experiment Failed) Data_Analysis Data Analysis (Onset, Duration, Potency) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Data_Analysis->End

Caption: Workflow for evaluating pH-adjusted this compound solutions.

References

Technical Support Center: Managing Cardiovascular Side Effects of Etidocaine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Etidocaine in animal studies.

Troubleshooting Guides

This section offers a systematic approach to identifying and managing cardiovascular adverse events during experiments involving this compound.

Issue 1: Sudden and Severe Hypotension

Symptoms:

  • Rapid drop in mean arterial pressure (MAP) below 60 mmHg.

  • Weak or absent peripheral pulses.

  • Pale mucous membranes.

  • Reduced cardiac output.[1]

Possible Causes:

  • Direct myocardial depression.[1]

  • Peripheral vasodilation.

  • Rapid systemic absorption or accidental intravenous injection.

Immediate Actions:

  • Stop this compound Administration: Immediately cease the infusion or administration of this compound.

  • Ensure Adequate Ventilation and Oxygenation: Confirm the animal is receiving 100% oxygen and that the airway is secure.

  • Administer Intravenous Fluids: Administer a rapid bolus of crystalloid fluids (e.g., Lactated Ringer's solution or 0.9% saline) at 10-20 mL/kg to expand intravascular volume.

  • Consider Vasopressor Support: If hypotension persists after fluid resuscitation, consider the administration of vasopressors.

Advanced Management:

  • Lipid Emulsion Therapy: For severe, refractory hypotension, administer a 20% lipid emulsion. This is the primary antidote for local anesthetic systemic toxicity (LAST).

  • Inotropic Support: If myocardial depression is suspected as the primary cause, consider the use of positive inotropes.

Issue 2: Bradycardia and Atrioventricular (AV) Block

Symptoms:

  • Heart rate significantly below the normal range for the species and anesthetic plane.

  • ECG showing prolonged PR interval, second-degree, or third-degree AV block.

  • Associated hypotension.

Possible Causes:

  • Direct depressant effect on the sinoatrial (SA) and atrioventricular (AV) nodes.

  • High vagal tone.

Immediate Actions:

  • Stop this compound Administration.

  • Administer an Anticholinergic: Atropine (0.02-0.04 mg/kg IV) or glycopyrrolate (0.01 mg/kg IV) can be administered to counteract vagal effects and increase heart rate.

  • Assess Oxygenation: Ensure the animal is well-oxygenated, as hypoxia can exacerbate bradycardia.

Advanced Management:

  • Temporary Pacing: In cases of severe, drug-resistant bradycardia or high-degree AV block, temporary cardiac pacing may be necessary if available.

  • Lipid Emulsion Therapy: Consider lipid emulsion therapy, as it can help reverse the cardiotoxic effects leading to bradyarrhythmias.

Issue 3: Ventricular Arrhythmias

Symptoms:

  • Ventricular premature complexes (VPCs), ventricular tachycardia, or ventricular fibrillation observed on the ECG.

  • Pulse deficits.

  • Hemodynamic instability.

Possible Causes:

  • Blockade of cardiac sodium channels, leading to delayed conduction and a substrate for re-entry arrhythmias.[2]

  • Myocardial ischemia secondary to severe hypotension.

Immediate Actions:

  • Stop this compound Administration.

  • Ensure Optimal Oxygenation and Ventilation.

  • Correct Acid-Base and Electrolyte Imbalances: Analyze blood gases and electrolytes and correct any abnormalities.

Advanced Management:

  • Antiarrhythmic Therapy: For hemodynamically significant ventricular tachycardia, amiodarone is a potential treatment option. Avoid lidocaine as it can worsen toxicity.

  • Defibrillation: For ventricular fibrillation, immediate defibrillation is required.

  • Lipid Emulsion Therapy: Administer 20% lipid emulsion as the primary treatment for this compound-induced ventricular arrhythmias.

Frequently Asked Questions (FAQs)

Q1: What are the most common cardiovascular side effects of this compound observed in animal studies?

A1: The most frequently reported cardiovascular side effects are hypotension, bradycardia, and cardiac arrhythmias, including conduction blocks and ventricular arrhythmias.[1][3][4] this compound can cause profound myocardial depression and a significant decrease in cardiac output, particularly at higher doses.[1]

Q2: How does the cardiotoxicity of this compound compare to other local anesthetics like bupivacaine and lidocaine?

A2: this compound and bupivacaine exhibit greater cardiotoxicity compared to lidocaine.[2][5] They are more potent and have a narrower margin of safety between central nervous system (CNS) toxicity and cardiovascular collapse.[2] this compound and bupivacaine are more likely to produce severe cardiac electrophysiologic effects and arrhythmias.[2]

Q3: What is the primary mechanism of this compound-induced cardiotoxicity?

A3: The primary mechanism is the blockade of voltage-gated sodium channels in the heart. This slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity and a widened QRS complex on the ECG. This can create a substrate for re-entrant arrhythmias. To a lesser extent, this compound can also affect potassium and calcium channels, contributing to its overall cardiotoxic profile.

Q4: What is lipid emulsion therapy and how does it work to reverse this compound toxicity?

A4: Lipid emulsion (e.g., Intralipid® 20%) is a sterile fat emulsion used as a primary antidote for local anesthetic systemic toxicity. The "lipid sink" theory is the most widely accepted mechanism, where the administered lipid creates an expanded lipid phase in the plasma, sequestering the lipophilic this compound molecules away from their sites of action in the myocardium. Other proposed mechanisms include a direct beneficial effect on myocardial metabolism and ion channel function.

Q5: What is the recommended dosing protocol for lipid emulsion therapy in animal models?

A5: While protocols can vary, a generally accepted guideline for 20% lipid emulsion in small animals is:

  • Initial Bolus: 1.5 mL/kg intravenously over 1 minute.

  • Continuous Infusion: Follow the bolus with a continuous infusion at 0.25 mL/kg/minute for 30-60 minutes.

  • Repeat Bolus: If hemodynamic stability is not achieved, the initial bolus can be repeated once or twice at 5-minute intervals.

Q6: When should I consider using vasopressors or inotropes in addition to lipid emulsion?

A6: Vasopressors and inotropes should be considered as second-line therapy if hypotension persists despite lipid emulsion administration and fluid resuscitation.

  • For persistent vasodilation: A pure alpha-agonist like phenylephrine or norepinephrine may be beneficial.

  • For persistent myocardial depression: A positive inotrope such as dobutamine or dopamine can be considered. It is crucial to use these agents judiciously and at the lowest effective dose, as they can increase myocardial oxygen demand and potentially worsen arrhythmias.

Q7: Are there any specific ECG changes I should monitor for during this compound administration?

A7: Yes, closely monitor the ECG for the following changes:

  • PR interval prolongation: Indicates a delay in AV conduction.

  • QRS complex widening: Reflects slowed ventricular conduction.[3]

  • QT interval prolongation: Suggests delayed ventricular repolarization.

  • Arrhythmias: Be vigilant for the development of AV blocks, ventricular premature complexes, or ventricular tachycardia.[3]

Data Presentation

Table 1: Dose-Dependent Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

ParameterThis compound DoseBaseline (Mean ± SD)1 Minute Post-Injection (Mean ± SD)
Mean Aortic Pressure (mmHg)8 mg/kg123.5 ± 16.236.5 ± 8.3
Left Ventricular dP/dtmax (mmHg/s)8 mg/kg1446 ± 379333 ± 93

Data adapted from a study in pentobarbital-anesthetized dogs.[3]

Table 2: Comparative Cardiovascular Toxicity of Amide Local Anesthetics in Dogs

DrugConvulsive Dose (mg/kg)Cumulative Lethal Dose (mg/kg)
This compound8.0~40
Bupivacaine5.0~20
Lidocaine22.0~80

Data compiled from studies in awake and anesthetized dogs.[1][5]

Experimental Protocols

Key Experiment: Induction of this compound Cardiotoxicity in a Canine Model

Objective: To evaluate the dose-dependent cardiovascular effects of this compound.

Animal Model:

  • Species: Beagle dogs

  • Weight: 10-15 kg

  • Anesthesia: Pentobarbital (30 mg/kg IV, followed by maintenance infusion)

  • Ventilation: Mechanically ventilated with room air supplemented with oxygen to maintain normal blood gas parameters.

Instrumentation and Monitoring:

  • Arterial Catheter: Placed in the femoral artery for continuous blood pressure monitoring and blood gas analysis.

  • Venous Catheter: Placed in the jugular vein for drug administration and fluid therapy.

  • Swan-Ganz Catheter: Advanced into the pulmonary artery for measurement of cardiac output (thermodilution), pulmonary artery pressure, and central venous pressure.

  • ECG: Continuous monitoring of lead II for heart rate and rhythm analysis.

Drug Administration Protocol:

  • After a stabilization period of 30 minutes with stable baseline hemodynamic and ECG recordings, this compound is administered intravenously.

  • Low Dose Group: A bolus of 4 mg/kg this compound is administered over 30 seconds.

  • High Dose Group: A bolus of 8 mg/kg this compound is administered over 30 seconds.

  • Hemodynamic and ECG parameters are recorded continuously and analyzed at specific time points (e.g., baseline, 1, 5, 10, and 30 minutes post-injection).

Key Experiment: Lipid Emulsion Rescue from this compound-Induced Cardiac Arrest

Objective: To assess the efficacy of 20% lipid emulsion in resuscitating animals from this compound-induced cardiac arrest.

Animal Model and Preparation:

  • As described in the protocol above.

Procedure:

  • Induce profound cardiotoxicity leading to cardiac arrest (defined as a mean arterial pressure < 25 mmHg and non-perfusing rhythm) with a rapid intravenous injection of a lethal dose of this compound (e.g., >10 mg/kg).

  • Confirm cardiac arrest and immediately initiate standard cardiopulmonary resuscitation (CPR) including chest compressions and ventilation with 100% oxygen.

  • Control Group: Continue standard CPR with intravenous epinephrine (0.01 mg/kg) every 3-5 minutes.

  • Lipid Emulsion Group: In addition to standard CPR, administer a 20% lipid emulsion as follows:

    • Bolus: 1.5 mL/kg IV over 1 minute.

    • Infusion: 0.25 mL/kg/minute IV.

  • Monitor for return of spontaneous circulation (ROSC), defined as a sustained perfusing rhythm with a mean arterial pressure > 60 mmHg for at least 15 minutes.

  • Record time to ROSC and survival rates for both groups.

Mandatory Visualizations

Etidocaine_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effects Intracellular Effects cluster_clinical_manifestations Clinical Manifestations This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks K_Channel Potassium Channel This compound->K_Channel Blocks (lesser extent) Ca_Channel Calcium Channel This compound->Ca_Channel Blocks (lesser extent) AP_Phase0 Decreased Action Potential Phase 0 Na_Channel->AP_Phase0 Repol_Prolong Prolonged Repolarization (Prolonged QT) K_Channel->Repol_Prolong Contractility Decreased Myocardial Contractility Ca_Channel->Contractility Conduction_Slowing Slowed Conduction (Widened QRS) AP_Phase0->Conduction_Slowing Arrhythmia Arrhythmias Conduction_Slowing->Arrhythmia Bradycardia Bradycardia Conduction_Slowing->Bradycardia AV Node Effect Repol_Prolong->Arrhythmia Hypotension Hypotension Contractility->Hypotension

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow cluster_prep Animal Preparation cluster_experiment Experimental Procedure cluster_management Toxicity Management Anesthesia Anesthesia Induction & Maintenance Instrumentation Surgical Instrumentation (Catheters, ECG) Anesthesia->Instrumentation Baseline Baseline Data Collection (30 min) Instrumentation->Baseline Etidocaine_Admin This compound Administration (IV Bolus or Infusion) Baseline->Etidocaine_Admin Data_Collection Continuous Monitoring & Data Recording Etidocaine_Admin->Data_Collection Toxicity_Onset Onset of Cardiovascular Side Effects Data_Collection->Toxicity_Onset Stop_Drug Stop this compound Toxicity_Onset->Stop_Drug Supportive_Care Supportive Care (O2, Fluids) Stop_Drug->Supportive_Care Lipid_Rescue Lipid Emulsion Therapy Supportive_Care->Lipid_Rescue Vasopressors Vasopressors/Inotropes (If needed) Lipid_Rescue->Vasopressors If refractory

Caption: Experimental workflow for studying and managing this compound cardiotoxicity.

Troubleshooting_Logic Start Cardiovascular Instability Detected Stop_this compound Stop this compound Administration Start->Stop_this compound Assess_ABC Assess Airway, Breathing, Circulation (ABCs) Stop_this compound->Assess_ABC Hypotension Hypotension? Assess_ABC->Hypotension Bradycardia Bradycardia? Hypotension->Bradycardia No Fluids IV Fluid Bolus Hypotension->Fluids Yes Arrhythmia Arrhythmia? Bradycardia->Arrhythmia No Anticholinergic Administer Anticholinergic (e.g., Atropine) Bradycardia->Anticholinergic Yes Lipid_Emulsion Administer Lipid Emulsion Arrhythmia->Lipid_Emulsion Yes Monitor Continue Monitoring Arrhythmia->Monitor No Fluids->Lipid_Emulsion Refractory Anticholinergic->Lipid_Emulsion Refractory Vasopressor Consider Vasopressors/ Inotropes Lipid_Emulsion->Vasopressor Antiarrhythmic Consider Antiarrhythmics (Amiodarone) Lipid_Emulsion->Antiarrhythmic Refractory VT Vasopressor->Monitor Antiarrhythmic->Monitor

Caption: Troubleshooting decision tree for this compound-induced cardiovascular events.

References

Validation & Comparative

Comparative Efficacy of Etidocaine for Postoperative Pain Management in Animal Surgery Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of etidocaine with other commonly used local anesthetics for postoperative pain management in animal surgery models. The information presented is intended to assist researchers in selecting the most appropriate analgesic agent for their preclinical studies. The data is compiled from various studies, and experimental protocols are detailed to ensure reproducibility.

Introduction

Effective postoperative pain management in laboratory animals is not only an ethical imperative but also crucial for the scientific validity of research data. Pain can lead to physiological stress, altering various biological parameters and potentially confounding experimental results. Local anesthetics are a cornerstone of multimodal analgesic strategies, providing targeted pain relief with minimal systemic side effects. This compound, a long-acting amide local anesthetic, has been evaluated for its potential in providing prolonged postoperative analgesia. This guide compares the efficacy of this compound with other widely used local anesthetics, namely bupivacaine, ropivacaine, and lidocaine, in the context of animal surgery models.

Mechanism of Action: Amide Local Anesthetics

This compound, along with bupivacaine, ropivacaine, and lidocaine, belongs to the amide class of local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By reversibly binding to the α subunit of these channels, they prevent the influx of sodium ions, which is essential for the depolarization and propagation of nerve impulses.[1][2][3] This action effectively stops the transmission of nociceptive signals from the surgical site to the central nervous system, resulting in analgesia.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in No_pain_signal Blocked Pain Signal (Analgesia) Na_channel->No_pain_signal Blockade Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx Pain_signal Pain Signal Transmission Na_ion_in->Pain_signal Depolarization LA_base Local Anesthetic (unionized base) LA_cation Local Anesthetic (ionized cation) LA_base->LA_cation Intracellular Protonation (lower pH) Receptor Receptor Site LA_cation->Receptor Binding Receptor->Na_channel Blocks Channel Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_ion_out Stimulation

Figure 1. Signaling pathway of amide local anesthetics.

Comparative Efficacy Data

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound and its alternatives from studies in various animal models. It is important to note that direct comparative studies for this compound in animal postoperative pain models are limited, and some data is extrapolated from human studies or other animal models.

Table 1: Pharmacokinetic Properties of Local Anesthetics in Animal Models

ParameterThis compoundBupivacaineRopivacaineLidocaineAnimal Model
Onset of Action 3-5 minutes[4]15-30 minutes[5]15-30 minutes[6]5-15 minutes[5]General (various)
Duration of Analgesia 5-10 hours[4]4-8 hours[5][7]4-6 hours[6]1-2 hours[5][6]General (various)
Elimination Half-life (t½) ~2.6 hours (sheep)[8]4.8 hours (cat)[9], 6 hours (sheep)[10]2.1 hours (rhesus monkey)[11], 3.5-4.0 hours (sheep)[10]~1.2 hours (dog)[9]Species-specific
Protein Binding ~95%[4]~95%~94%[12]~60-70%General

Table 2: Comparative Analgesic Efficacy in Postoperative Pain Models

FeatureThis compoundBupivacaineRopivacaineLidocaine
Potency High[2]High[2]HighIntermediate[2]
Motor Blockade Profound[4]Moderate to HighLess than Bupivacaine[13]Moderate
Cardiotoxicity ModerateHighLower than Bupivacaine[14]Low
Primary Use in Post-Op Pain Long-duration analgesiaLong-duration analgesiaLong-duration analgesia with less motor blockShort-duration procedures, rapid onset

Experimental Protocols

The validation of local anesthetic efficacy in animal models of postoperative pain relies on standardized and reproducible experimental protocols. The Brennan model of incisional pain is a widely used and well-validated model.[15][16]

A. Animal Model: Rat Model of Plantar Incisional Pain (Brennan Model)

  • Animals: Adult male Sprague-Dawley or Wistar rats (200-250g) are commonly used. Animals are housed individually to prevent cage mates from interfering with the incision site.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% in oxygen).

  • Surgical Procedure: A 1 cm longitudinal incision is made through the skin, fascia, and plantaris muscle of the hind paw. The skin is then closed with sutures.[16]

  • Drug Administration: The local anesthetic (e.g., this compound, bupivacaine, ropivacaine, or lidocaine) or vehicle (saline) is infiltrated into the wound margins before or immediately after skin closure.

  • Postoperative Care: Animals are allowed to recover from anesthesia on a warming pad and are monitored for any signs of distress.

B. Pain Assessment: Mechanical Allodynia (von Frey Test)

  • Apparatus: Calibrated von Frey filaments are used to apply a known force to the plantar surface of the hind paw.[17]

  • Procedure: Animals are placed in individual Plexiglas chambers on an elevated mesh floor, allowing access to the paws. After an acclimation period, the von Frey filaments are applied to the area near the incision.[18]

  • Measurement: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is recorded as a sharp withdrawal of the paw. The force required to elicit a withdrawal response is recorded. Lower withdrawal thresholds indicate increased pain sensitivity (mechanical allodynia).[17][19]

  • Timeline: Measurements are typically taken at baseline (before surgery) and at various time points post-surgery (e.g., 2, 4, 8, 24, 48, and 72 hours) to assess the onset and duration of the analgesic effect.

G start Start acclimation Animal Acclimation start->acclimation baseline Baseline Pain Assessment (von Frey Test) acclimation->baseline anesthesia Anesthesia Induction baseline->anesthesia surgery Incisional Surgery (Brennan Model) anesthesia->surgery drug_admin Local Anesthetic Administration surgery->drug_admin recovery Post-Surgical Recovery drug_admin->recovery post_op_assessment Postoperative Pain Assessment (von Frey Test at multiple time points) recovery->post_op_assessment data_analysis Data Analysis post_op_assessment->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for evaluating local anesthetics.

Comparison and Discussion

  • This compound offers the advantage of a rapid onset of action, similar to lidocaine, combined with a long duration of analgesia, comparable to or even exceeding that of bupivacaine.[4] However, it is associated with a more profound motor blockade, which may be a disadvantage in certain experimental settings where early ambulation is a desired outcome.

  • Bupivacaine is a widely used long-acting local anesthetic that provides effective and prolonged postoperative analgesia.[5] Its primary drawback is its potential for cardiotoxicity, which necessitates careful dose calculation and administration.[14]

  • Ropivacaine is a newer long-acting amide local anesthetic that offers a similar duration of sensory analgesia to bupivacaine but with a less intense motor block and a better safety profile, particularly concerning cardiotoxicity.[4][13] This makes it a favorable alternative to bupivacaine in many preclinical models.

  • Lidocaine is characterized by its rapid onset of action but has a relatively short duration of analgesia.[5] It is often used for minor procedures or when a rapid but not prolonged effect is required.

Conclusion

The choice of a local anesthetic for postoperative pain management in animal surgery models should be based on the specific requirements of the study. This compound presents a viable option for procedures where a rapid onset and long duration of analgesia are desired, and a profound motor block is acceptable. Ropivacaine offers a compelling alternative with a favorable balance of prolonged sensory analgesia and reduced motor blockade, along with an improved safety profile compared to bupivacaine. Lidocaine remains a suitable choice for short procedures. Researchers should carefully consider the pharmacokinetic and pharmacodynamic profiles of each agent in the context of their specific animal model and experimental design to ensure both animal welfare and the integrity of their scientific findings.

References

Etidocaine vs. Ropivacaine: A Comparative Analysis of Motor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of local anesthetics, the choice between agents often hinges on the desired balance between sensory and motor blockade. For procedures requiring profound muscle relaxation, a potent motor block is advantageous. Conversely, in scenarios where early ambulation and preserved motor function are crucial, a differential block with less motor involvement is preferred. This guide provides a detailed comparison of the motor blockade characteristics of two long-acting amide local anesthetics: Etidocaine and Ropivacaine. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the differential effects of these agents.

Quantitative Comparison of Motor Blockade

The following tables summarize key quantitative data from comparative studies on the motor blockade profiles of this compound and Ropivacaine.

ParameterThis compoundRopivacaineBupivacaine (for reference)Study Details
Average Motor Block (Bromage Scale) 2.4[1]2.3[1]2.1[1]Epidural anesthesia for varicose vein stripping.[1]
Frequency of Motor Paralysis More frequent than Bupivacaine, especially with adrenaline.[2]Less frequent than Bupivacaine.[3][4]-Epidural block evaluation.[2]
Onset of Motor Block Rapid (3-5 minutes), similar to Lidocaine.[5]Slower onset of motor block compared to Bupivacaine when combined with Lidocaine.[6]-Comparative clinical studies.[5]
Duration of Motor Block No significant difference compared to Bupivacaine 0.75%.[7]Shorter duration of motor block than Bupivacaine.[4]Longer duration than Ropivacaine.[4]Randomized, double-blind study in major gynecological surgery.[7]
Motor Blocking Potency Profound motor blockade.[5][8][9]Less potent motor blockade compared to Bupivacaine.[3][10]More potent motor blockade than Ropivacaine.[10]General pharmacological profiles and specific potency studies.[3][5][8][9][10]

Key Differentiators in Motor Blockade

This compound is characterized by its rapid onset and profound motor blockade, making it suitable for surgical procedures that demand significant muscle relaxation.[5][9] Its use, however, is limited in clinical settings where a differential blockade of sensory over motor fibers is desirable.[8]

Ropivacaine, in contrast, is known for its greater degree of motor-sensory differentiation.[3] This property is attributed to its lower lipophilicity compared to agents like Bupivacaine, which may result in a reduced penetration of large, myelinated motor fibers.[3] Consequently, Ropivacaine often produces a less intense motor block, which can be advantageous for postoperative pain management and in obstetric analgesia, where patient mobility is beneficial.[3]

Experimental Protocols

The data presented in this guide are derived from various clinical studies. The following is a synthesized overview of the methodologies typically employed in such comparative trials.

Study Design: The majority of the cited studies are randomized, double-blind, comparative clinical trials.

Patient Population: Participants are typically adult patients (ASA physical status I or II) scheduled for specific surgical procedures, such as varicose vein stripping, major gynecological surgery, or lower limb orthopedic surgery.[1][7][11]

Anesthetic Administration:

  • Route: Epidural or peripheral nerve blocks (e.g., interscalene, sciatic) are common routes of administration.[1][6][12]

  • Dosage: Specific concentrations and volumes of this compound and Ropivacaine are administered. For example, in one study comparing epidural anesthesia, 20 ml of 1% this compound was compared with 20 ml of 1% Ropivacaine and 0.75% Bupivacaine.[1] In another, 1.5% this compound was compared with 0.75% Bupivacaine, both with and without adrenaline.[7]

  • Procedure: For epidural administration, the epidural space is identified using the "loss of resistance" technique, typically at the L3-L4 interspace, with the patient in a sitting or lateral position.[1]

Assessment of Motor Blockade:

  • Scale: The intensity of the motor block is most commonly assessed using the modified Bromage scale. This is an ordinal scale where 0 indicates no motor block and higher scores represent an increasing degree of motor impairment.

  • Measurements: Assessments are performed at regular intervals to determine the onset time (time to reach a specific Bromage score) and the duration of the motor block (time from onset to complete recovery of motor function).[1][11]

Assessment of Sensory Blockade:

  • Method: The pin-prick method is frequently used to determine the extent and duration of sensory analgesia.

  • Measurements: The onset of sensory block, the highest dermatomal level of analgesia reached, and the time for sensory block to regress by a certain number of segments are recorded.[1]

Hemodynamic Monitoring: Cardiovascular parameters such as heart rate and blood pressure are monitored throughout the procedure and in the immediate postoperative period.[1]

Visualizing the Comparison and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for comparing local anesthetics and the underlying signaling pathway of their action.

G cluster_0 Pre-Anesthetic Phase cluster_1 Anesthetic Administration cluster_2 Data Collection & Analysis P Patient Recruitment (ASA I-II) R Randomization P->R A1 Group A: this compound Administration R->A1 A2 Group B: Ropivacaine Administration R->A2 MB Motor Blockade Assessment (Bromage Scale) A1->MB SB Sensory Blockade Assessment (Pin-prick) A1->SB HD Hemodynamic Monitoring A1->HD A2->MB A2->SB A2->HD DA Data Analysis MB->DA SB->DA HD->DA

Figure 1: Experimental workflow for comparing local anesthetics.

cluster_0 Extracellular Space cluster_1 Nerve Membrane cluster_2 Intracellular Space (Axoplasm) LA_base Local Anesthetic (Base Form) LA_cation Local Anesthetic (Cationic Form) LA_base->LA_cation Penetrates Membrane & Protonation membrane Na_channel Voltage-gated Na+ Channel LA_cation->Na_channel Binds to Receptor Site Block Blockade of Na+ Influx Na_channel->Block Prevents Na+ Influx No_AP No Action Potential Propagation Block->No_AP Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_channel Depolarization Signal

Figure 2: Signaling pathway of local anesthetic-induced nerve block.

Conclusion

The choice between this compound and Ropivacaine for achieving motor blockade is highly dependent on the clinical context. This compound provides a rapid, profound, and extensive motor block, which is beneficial for surgeries requiring complete muscle relaxation.[5][8][9] However, this profound effect may not be desirable when early patient mobility is a priority. Ropivacaine offers a more favorable profile in such cases, with a well-documented differential block that provides effective sensory analgesia with less motor impairment.[3] This characteristic makes Ropivacaine a valuable option for postoperative pain control and ambulatory procedures. Researchers and clinicians must weigh the specific requirements of the medical procedure against the distinct motor blockade profiles of these two local anesthetics to optimize patient outcomes.

References

Comparative CNS Toxicity of Etidocaine and Other Long-Acting Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the central nervous system (CNS) toxicity of etidocaine and other long-acting local anesthetics, including bupivacaine, ropivacaine, and levobupivacaine. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and detailed methodologies.

Introduction to Local Anesthetic CNS Toxicity

Systemic toxicity of local anesthetics primarily affects the central nervous and cardiovascular systems. CNS toxicity typically precedes cardiovascular effects and manifests as a biphasic reaction.[1] The initial phase involves CNS excitation, characterized by symptoms such as circumoral numbness, metallic taste, dizziness, and potentially leading to seizures.[1] This excitatory phase is believed to result from the blockade of inhibitory pathways in the CNS.[1] Following this, a depressive phase may occur, leading to unconsciousness and respiratory depression.[1] The relative CNS toxicity of different local anesthetics is a critical factor in their safety profile and clinical application.

Quantitative Comparison of Convulsive Doses

The convulsive dose (CD) is a key metric used to quantify the CNS toxicity of local anesthetics. The following table summarizes the mean cumulative convulsive doses of this compound and other long-acting anesthetics as determined in experimental studies.

Local AnestheticMean Cumulative Convulsive Dose (mg/kg)Animal ModelReference
This compound 8.0Awake DogLiu et al., 1983
Bupivacaine 5.0Awake DogLiu et al., 1983
Ropivacaine 4.9Conscious DogFeldman et al., 1991[2]
Levobupivacaine N/AN/ANo direct comparative data on convulsive dose in the same model was found. However, studies suggest it has a lower CNS toxicity potential than bupivacaine.
Lidocaine (for reference) 22.0Awake DogLiu et al., 1983

N/A: Not Available in the reviewed literature in a directly comparable experimental model.

Experimental Protocols

The determination of convulsive doses for local anesthetics typically involves a standardized in vivo model. The following protocol is a synthesis of methodologies described in the cited literature for conscious dog models.[2]

Objective: To determine the dose of a local anesthetic agent that induces convulsions, a key indicator of CNS toxicity.

Animal Model: Conscious, healthy dogs (e.g., Beagle breed) are commonly used. The use of conscious animals allows for the observation of behavioral changes and the onset of seizures without the confounding effects of general anesthesia.

Procedure:

  • Animal Preparation: A venous catheter is placed for the intravenous infusion of the local anesthetic. In some studies, an arterial catheter may also be placed for blood sampling to determine plasma concentrations of the drug.

  • Drug Administration: The local anesthetic solution is administered via a continuous intravenous infusion at a predetermined constant rate.

  • Monitoring: The animal is continuously observed for signs of CNS toxicity. This includes behavioral changes, muscle twitching, and the onset of generalized seizures. Electroencephalogram (EEG) monitoring may also be employed to detect seizure activity in the brain.

  • Endpoint: The infusion is stopped at the first definitive sign of a generalized convulsion.

  • Data Collection: The total amount of drug infused is recorded, and the convulsive dose is calculated in mg/kg of body weight.

Signaling Pathways in Local Anesthetic Neurotoxicity

The neurotoxic effects of local anesthetics at the cellular level are understood to involve the activation of several intracellular signaling pathways, ultimately leading to apoptosis or cell death. Key pathways implicated include the intrinsic caspase pathway, the PI3K/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Signaling_Pathways cluster_0 Local Anesthetic Exposure cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcome LA Local Anesthetic Mitochondria Mitochondrial Dysfunction (e.g., Cytochrome c release) LA->Mitochondria PI3K_Akt PI3K/Akt Pathway LA->PI3K_Akt MAPK MAPK Pathway LA->MAPK Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Neuronal Cell Death PI3K_Akt->Apoptosis Inhibition MAPK->Caspase Caspase->Apoptosis

Caption: Signaling pathways implicated in local anesthetic-induced neurotoxicity.

Experimental Workflow for Assessing CNS Toxicity

The following diagram illustrates a typical experimental workflow for the comparative assessment of CNS toxicity of different local anesthetic agents.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Observation & Endpoint cluster_3 Phase 4: Data Analysis Animal_Selection Animal Model Selection (e.g., Conscious Dog) Catheterization Venous & Arterial Catheterization Animal_Selection->Catheterization Randomization Randomized Allocation to Anesthetic Groups Catheterization->Randomization Infusion Constant Intravenous Infusion Randomization->Infusion Monitoring Continuous Monitoring (Behavioral, EEG) Infusion->Monitoring Seizure_Onset Endpoint: Onset of Generalized Seizures Monitoring->Seizure_Onset Dose_Calculation Calculation of Convulsive Dose (mg/kg) Seizure_Onset->Dose_Calculation Comparison Statistical Comparison between Groups Dose_Calculation->Comparison

Caption: Experimental workflow for determining the convulsive dose of local anesthetics.

Comparative CNS Toxicity: A Logical Relationship

Based on the available experimental data, a logical relationship of the relative CNS toxicity of the compared long-acting local anesthetics can be established.

Toxicity_Relationship Ropivacaine Ropivacaine (~4.9 mg/kg) Bupivacaine Bupivacaine (~5.0 mg/kg) Ropivacaine->Bupivacaine Slightly Higher Toxicity This compound This compound (~8.0 mg/kg) Bupivacaine->this compound Higher Toxicity Lidocaine Lidocaine (~22.0 mg/kg) This compound->Lidocaine Higher Toxicity

Caption: Logical relationship of CNS toxicity among long-acting anesthetics.

Conclusion

References

A Head-to-Head Comparison of Etidocaine and Tetracaine for Epidural Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of regional anesthesia, the selection of a local anesthetic is a critical decision that influences the onset, duration, and nature of the nerve blockade. This guide provides a detailed, evidence-based comparison of two long-acting local anesthetics, Etidocaine and Tetracaine, for epidural administration. While direct head-to-head clinical trial data is limited in recent literature, this comparison synthesizes available data on their physicochemical properties, pharmacokinetics, clinical efficacy, and side effect profiles to offer a comprehensive overview for research and drug development purposes.

Physicochemical and Pharmacokinetic Properties

This compound, an amide-type local anesthetic, and Tetracaine, an ester-type local anesthetic, exhibit distinct molecular structures that dictate their metabolic pathways and potential for allergic reactions. Their differing lipid solubility and protein binding capabilities significantly impact their potency and duration of action.

PropertyThis compoundTetracaine
Chemical Class AmideEster
pKa 7.74[1]8.46[2]
Lipid Solubility HighHigh[2]
Protein Binding HighModerate (75%)[2]
Metabolism Hepatic (slower)[3]Plasma pseudocholinesterase (rapid)[2][3][4]
Systemic Absorption (Epidural) Biphasic (rapid initial phase)[3]Rapidly hydrolyzed in plasma[3][5]

Clinical Anesthetic Profile for Epidural Block

The clinical performance of this compound and Tetracaine in epidural anesthesia is characterized by differences in their onset of action and the quality of sensory and motor blockade. This compound is known for its rapid onset and profound motor blockade, which can be advantageous for surgical procedures requiring muscle relaxation.[6][7] Conversely, Tetracaine generally has a slower onset of action.[4]

Clinical ParameterThis compoundTetracaine
Onset of Action Rapid (3-5 minutes)[1]Delayed (up to 15 minutes for large nerve trunks)[4]
Duration of Sensory Block Long (1.5 to 2 times longer than lidocaine)[1]Long (up to 3 hours for spinal anesthesia)[4]
Motor Blockade Profound and intense[2][8][9]Less data available for epidural, but generally produces effective motor block
Use with Epinephrine Prolongs duration, but less effective than with other local anesthetics[8]Greatly increases duration of spinal anesthesia[6]

Experimental Protocols

A double-blind comparative study by Bridenbaugh et al. in 1974 directly compared this compound and Tetracaine for lumbar epidural block, though the detailed protocol from the full text is not widely available.[10] However, a representative experimental design for evaluating local anesthetics in epidural anesthesia would typically involve the following steps:

  • Patient Selection: A cohort of patients scheduled for a specific surgical procedure requiring epidural anesthesia is recruited. Patients are screened based on inclusion and exclusion criteria (e.g., age, physical status, absence of contraindications to epidural anesthesia).

  • Randomization: Patients are randomly assigned to receive either this compound or Tetracaine in a double-blinded fashion, where neither the patient nor the clinician administering the anesthetic is aware of the drug being used.

  • Anesthetic Administration: The epidural block is performed at a specified vertebral interspace. A standardized dose and concentration of the assigned local anesthetic are administered.

  • Assessment of Block Onset: The time to onset of sensory blockade is measured by assessing the loss of sensation to a stimulus (e.g., pinprick or cold) at regular intervals across dermatomes. The onset of motor blockade is assessed using a standardized scale (e.g., Bromage scale).

  • Assessment of Block Duration: The duration of sensory and motor blockade is determined by recording the time it takes for sensation and motor function to return to baseline.

  • Monitoring of Vital Signs and Side Effects: Patients' hemodynamic parameters (blood pressure, heart rate) are continuously monitored. The incidence of any adverse effects, such as hypotension, nausea, or neurological symptoms, is recorded.

  • Data Analysis: The collected data on onset time, duration of blockade, and incidence of side effects are statistically analyzed to compare the efficacy and safety of the two anesthetics.

Visualization of Key Concepts

To visually represent the fundamental processes and classifications discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Mechanism of Local Anesthetic Action Nerve Impulse Nerve Impulse Na+ Influx Na+ Influx Nerve Impulse->Na+ Influx Depolarization Action Potential Propagation Action Potential Propagation Na+ Influx->Action Potential Propagation Pain Signal to Brain Pain Signal to Brain Action Potential Propagation->Pain Signal to Brain Local Anesthetic Local Anesthetic Na+ Channel Block Na+ Channel Block Local Anesthetic->Na+ Channel Block Inhibition of Na+ Influx Inhibition of Na+ Influx Na+ Channel Block->Inhibition of Na+ Influx Blocked Conduction Blocked Conduction Inhibition of Na+ Influx->Blocked Conduction Analgesia Analgesia Blocked Conduction->Analgesia

Mechanism of action of local anesthetics.

G Local Anesthetics Local Anesthetics Esters Esters Local Anesthetics->Esters Amides Amides Local Anesthetics->Amides Tetracaine Tetracaine Esters->Tetracaine Procaine Procaine Esters->Procaine Cocaine Cocaine Esters->Cocaine This compound This compound Amides->this compound Lidocaine Lidocaine Amides->Lidocaine Bupivacaine Bupivacaine Amides->Bupivacaine

Classification of local anesthetics.

Adverse Effects

Both this compound and Tetracaine share potential side effects common to local anesthetics administered via the epidural route. The metabolic pathway, however, influences the potential for specific types of adverse reactions.

Adverse EffectThis compound (Amide)Tetracaine (Ester)
Systemic Toxicity Potential for CNS and cardiovascular toxicity with high plasma levels.[3][8]Rapidly metabolized, but high plasma levels can still cause systemic reactions.[11]
Allergic Reactions RareMore common due to the metabolite para-aminobenzoic acid (PABA).[12]
Hypotension Common due to sympathetic blockade.[8][11]Common due to sympathetic blockade.[11]
Motor Blockade Profound and may outlast sensory block.[10]Can produce significant motor block.
Neurological Rare, but potential for nerve injury with any epidural injection.[11]Rare, but potential for nerve injury with any epidural injection.[11]

Conclusion

The choice between this compound and Tetracaine for epidural block depends on the specific clinical requirements of the procedure. This compound offers a rapid onset of profound sensory and motor anesthesia, making it suitable for surgical interventions where muscle relaxation is paramount. However, its intense motor block may be a disadvantage in settings where early patient mobility is desired. Tetracaine, with its longer history of use primarily in spinal anesthesia, provides long-acting sensory blockade, though its onset is slower. The higher potential for allergic reactions with ester-type anesthetics like Tetracaine is a consideration.

For researchers and drug development professionals, the distinct profiles of these two agents highlight the ongoing need for local anesthetics with a more favorable balance of rapid onset, prolonged sensory-specific analgesia, and minimal motor impairment. Further head-to-head clinical trials employing modern methodologies are warranted to provide a more definitive comparison and guide future development in the field of regional anesthesia.

References

Etidocaine's Rapid Onset of Action: A Comparative Analysis with Other Amide Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the onset of action of etidocaine, a long-acting amide local anesthetic, with other commonly used amide anesthetics such as lidocaine, bupivacaine, and ropivacaine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to validate the rapid anesthetic effects of this compound.

Quantitative Comparison of Onset of Action

The onset of action is a critical parameter for local anesthetics, influencing the efficiency of clinical procedures. The following table summarizes the onset times of this compound and other amide local anesthetics as reported in clinical studies.

Local AnestheticConcentrationAdministration RouteMean Onset of Sensory Blockade (minutes)Comparator and Onset (minutes)
This compound 1%Epidural5.2Bupivacaine (0.75%): 6.0Ropivacaine (1%): 5.5
This compound 1.5% with epinephrine 1:200,000Oral InfiltrationRapid Onset (specific time not stated)Lidocaine (2% with epinephrine 1:100,000): Shorter Onset[1]
Lidocaine 2%Epidural14.2 ± 5.4 (to T10 dermatome)-
Bupivacaine 0.75%Epidural6.0This compound (1%): 5.2Ropivacaine (1%): 5.5
Ropivacaine 1%Epidural5.5This compound (1%): 5.2Bupivacaine (0.75%): 6.0

Clinical studies have consistently demonstrated that this compound possesses a rapid onset of action, comparable and in some instances faster than other commonly used amide local anesthetics.[2] In epidural anesthesia, 1% this compound showed a faster onset of sensory blockade at 5.2 minutes compared to 6.0 minutes for 0.75% bupivacaine and 5.5 minutes for 1% ropivacaine. While a direct quantitative comparison with lidocaine in the same epidural study is not available, separate research indicates a mean onset of 14.2 ± 5.4 minutes for 2% lidocaine to reach the T10 dermatome.[3] In the context of oral surgery, this compound is noted to have a rapid onset, although one study indicated that lidocaine had a shorter onset time.[1][4]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials. The following methodologies are commonly employed to assess the onset of action of local anesthetics.

Assessment of Sensory Blockade (Pinprick Test)

The onset of sensory blockade is frequently determined using the pinprick test. This method assesses the loss of sharp sensation, indicating the effectiveness of the anesthetic agent.

Procedure:

  • A baseline sensation is established by applying a sharp stimulus (e.g., a sterile needle or a von Frey filament) to a dermatome outside the expected area of blockade.

  • Following the administration of the local anesthetic, the same stimulus is applied to the dermatomes within the expected anesthetic field at predetermined intervals (e.g., every 2 minutes).

  • The patient is asked to report whether the sensation is sharp or dull.

  • The onset of sensory blockade is defined as the time from the completion of the anesthetic injection to the first report of a dull or absent sensation at a specific dermatome.

Assessment of Motor Blockade (Modified Bromage Scale)

The degree of motor blockade is often assessed using the Modified Bromage Scale, a qualitative measure of the ability to move the lower extremities.

Procedure:

  • At regular intervals after anesthetic administration, the patient is asked to perform a series of movements with their legs.

  • The level of motor block is graded according to the following scale:

    • Bromage 0: Full motor strength in the hips, knees, and feet.

    • Bromage 1: Inability to raise the extended leg, but able to move the knees and feet.

    • Bromage 2: Inability to raise the extended leg or flex the knees, but able to move the feet.

    • Bromage 3: Complete motor block of the lower extremities.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_data Data Analysis patient_recruitment Patient Recruitment & Informed Consent randomization Randomization into Treatment Groups patient_recruitment->randomization anesthetic_administration Local Anesthetic Administration randomization->anesthetic_administration sensory_assessment Sensory Blockade Assessment (Pinprick Test) anesthetic_administration->sensory_assessment motor_assessment Motor Blockade Assessment (Bromage Scale) anesthetic_administration->motor_assessment record_onset_time Record Onset Time sensory_assessment->record_onset_time motor_assessment->record_onset_time statistical_analysis Statistical Analysis record_onset_time->statistical_analysis

Experimental workflow for assessing local anesthetic onset.

signaling_pathway cluster_membrane Neuronal Membrane cluster_action Na_channel Voltage-Gated Na+ Channel Resting State intracellular Intracellular Space block Blockade of Na+ Influx Na_channel:state->block Conformational Change LA Amide Local Anesthetic (this compound) LA->Na_channel:p Binds to open/inactivated state extracellular Extracellular Space no_ap Inhibition of Action Potential block->no_ap no_sensation Loss of Sensation no_ap->no_sensation

Signaling pathway of amide local anesthetics.

The rapid onset of this compound, as supported by comparative clinical data, positions it as a valuable option in clinical settings where prompt and effective local anesthesia is paramount. The provided experimental protocols and diagrams offer a framework for understanding and replicating the validation of its swift action.

References

Evaluating the therapeutic ratio of Etidocaine versus Lidocaine in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical Comparison of Therapeutic Ratios: Etidocaine vs. Lidocaine

In the landscape of local anesthetics, the therapeutic ratio—a measure of a drug's safety margin—is a critical determinant for clinical application. This guide provides a comparative evaluation of the therapeutic ratios of this compound and Lidocaine based on available preclinical data. The analysis focuses on the balance between the efficacy (anesthetic effect) and the systemic toxicity of these two amide-type local anesthetics.

Quantitative Assessment of Efficacy and Toxicity

The therapeutic index, often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50), provides a quantitative measure of a drug's safety. Preclinical studies in animal models offer valuable insights into these parameters. Below is a summary of the available data for this compound and Lidocaine.

ParameterThis compoundLidocaineAnimal ModelRoute of AdministrationSource
CNS Toxicity (Convulsive Dose - mg/kg) 8.022.0DogIntravenous[1]
Sciatic Nerve Block ED50 (mg) Data Not Available~0.35 (in 0.1 mL)RatPercutaneous[2][3]
Insights from Preclinical Data

From the available data, it is evident that Lidocaine has a significantly higher threshold for central nervous system (CNS) toxicity compared to this compound. In a study involving intravenous administration in awake dogs, the mean cumulative dose of Lidocaine required to induce convulsive activity was 22.0 mg/kg, whereas for this compound, it was 8.0 mg/kg[1]. This indicates that, in this model, Lidocaine is approximately 2.75 times less toxic in terms of CNS effects than this compound.

While a direct calculation of the therapeutic ratio is impeded by the absence of a corresponding ED50 for this compound in a comparable model, the pronounced difference in toxic doses suggests that Lidocaine may possess a wider safety margin for systemic CNS effects.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies to determine the efficacy and toxicity of local anesthetics.

Determination of CNS Toxicity (Convulsive Dose)

This protocol is based on a study comparing the CNS toxicity of intravenously administered local anesthetics in awake dogs[1].

  • Animal Model: Awake, healthy adult dogs.

  • Drug Administration: The local anesthetics (Lidocaine, this compound, Bupivacaine, and Tetracaine) were administered intravenously at a constant rate.

  • Endpoint Measurement: The primary endpoint was the observation of convulsive activity. The cumulative dose of the drug administered at the onset of convulsions was recorded as the convulsive dose (a measure of TD50 for CNS toxicity).

  • Monitoring: Animals were continuously monitored for behavioral changes and the onset of seizures.

Determination of Efficacy (Sciatic Nerve Block ED50)

This protocol is based on a study evaluating the efficacy of Lidocaine for sciatic nerve block in rats[2][3].

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Lidocaine was injected percutaneously at the sciatic nerve in various volumes and concentrations.

  • Endpoint Measurement: The efficacy of the nerve block was assessed using quantitative neurobehavioral assays for proprioception, motor function, and nocifensive activities. The dose required to produce a 50% maximal possible effect (ED50) was determined.

  • Data Analysis: Dose-response curves were generated to calculate the ED50 for each functional endpoint.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the therapeutic ratio of a local anesthetic in a preclinical setting.

G cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (TD50/LD50) efficacy_animal_selection Animal Model Selection (e.g., Rats) efficacy_grouping Randomization into Dose Groups efficacy_animal_selection->efficacy_grouping efficacy_admin Local Anesthetic Administration (e.g., Sciatic Nerve Block) efficacy_grouping->efficacy_admin efficacy_assessment Assessment of Anesthesia (e.g., Nociceptive Threshold) efficacy_admin->efficacy_assessment efficacy_data Dose-Response Curve Generation efficacy_assessment->efficacy_data efficacy_ed50 ED50 Calculation efficacy_data->efficacy_ed50 therapeutic_ratio Therapeutic Ratio Calculation (TD50 / ED50) efficacy_ed50->therapeutic_ratio toxicity_animal_selection Animal Model Selection (e.g., Dogs, Mice) toxicity_grouping Randomization into Dose Groups toxicity_animal_selection->toxicity_grouping toxicity_admin Systemic Administration (e.g., Intravenous) toxicity_grouping->toxicity_admin toxicity_assessment Observation of Toxic Signs (e.g., Convulsions, Death) toxicity_admin->toxicity_assessment toxicity_data Dose-Toxicity Relationship Analysis toxicity_assessment->toxicity_data toxicity_td50 TD50/LD50 Calculation toxicity_data->toxicity_td50 toxicity_td50->therapeutic_ratio

Caption: Experimental workflow for determining the therapeutic ratio.

Conclusion

Based on the available preclinical data, Lidocaine demonstrates a superior safety profile concerning CNS toxicity when compared to this compound, as indicated by a significantly higher convulsive dose in a canine model[1]. While a definitive comparison of the therapeutic ratio is limited by the lack of directly comparable efficacy data (ED50) for this compound, the pronounced difference in toxicity suggests a wider therapeutic window for Lidocaine. Further preclinical studies employing a consistent animal model and methodology to determine both the effective and toxic doses of this compound and Lidocaine would be invaluable for a more precise and conclusive comparison of their therapeutic ratios.

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of Etidocaine in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Etidocaine, a non-controlled local anesthetic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Important Note: Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. A formal hazardous waste determination should be conducted by qualified personnel to ensure adherence to all federal, state, and local regulations. While this compound is not typically listed as a hazardous waste, this determination is a crucial first step.

Waste Classification and Segregation: The Foundation of Safe Disposal

This compound is classified as a non-controlled prescription pharmaceutical. Under the Resource Conservation and Recovery Act (RCRA), it is not explicitly categorized as a P- or U-listed hazardous waste. However, its classification can be influenced by whether it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity). The Globally Harmonized System (GHS) classifies this compound as "Toxic if swallowed," which necessitates a careful evaluation by your institution's EHS professionals.

For the purposes of this guidance, this compound will be treated as a non-hazardous pharmaceutical waste , which is a common classification for many such compounds.

Key Segregation Practices:

  • Designated Containers: Utilize a clearly labeled, leak-proof container specifically designated for "Non-Hazardous Pharmaceutical Waste for Incineration." These containers are often distinguished by a white body and a blue lid.

  • Avoid Co-mingling: It is critical to not mix this compound waste with other waste streams, including:

    • RCRA hazardous waste (e.g., certain solvents, heavy metals).

    • Biohazardous materials.

    • Sharps and other medical waste.

    • Standard laboratory trash.

  • Secure Storage: The designated waste container should be stored in a secure, designated area, inaccessible to the public and away from patient care areas, to mitigate risks of diversion or accidental exposure.

Disposal Procedures for Various Forms of this compound Waste

The following table outlines the recommended disposal protocols for different types of this compound waste, based on its classification as non-hazardous.

Waste TypeRecommended Disposal Procedure
Unused or Expired this compound Vials Place the intact vials directly into the designated "Non-Hazardous Pharmaceutical Waste for Incineration" container. Under no circumstances should the contents be emptied down the drain or placed in the regular trash.
Contaminated Personal Protective Equipment (PPE) PPE, such as gloves and lab coats, that is not excessively contaminated with other hazardous substances can be disposed of in the non-hazardous pharmaceutical waste container. If the PPE is also contaminated with biohazardous materials, it must be disposed of in the appropriate biohazardous waste stream.
Contaminated Laboratory Equipment Non-disposable labware should be decontaminated following your laboratory's approved standard operating procedures. Disposable items contaminated with this compound should be placed in the "Non-Hazardous Pharmaceutical Waste for Incineration" container.
Empty this compound Vials While a container that held a non-acutely hazardous waste is not typically considered hazardous once empty, the recommended best practice is to dispose of empty this compound vials in the "Non-Hazardous Pharmaceutical Waste for Incineration" container to prevent any potential for misuse. Your institution's EHS department may have alternative procedures for recycling decontaminated glass.

Final Disposal and Experimental Protocol Integration

Incineration is the Preferred Method: The industry standard and most environmentally sound method for the final disposal of non-hazardous pharmaceutical waste is incineration at a licensed and approved facility. This process ensures the complete destruction of the active pharmaceutical ingredient.

Licensed Waste Management: Partner with a certified medical or pharmaceutical waste hauler for the collection, transportation, and disposal of your this compound waste. It is crucial to obtain and retain all documentation, such as a certificate of destruction, for your records.

Prohibited Disposal Methods: The disposal of any pharmaceutical waste, including this compound, via landfilling or sewering is strongly discouraged due to the potential for significant environmental contamination of soil and water ecosystems.

Incorporate Disposal into Experimental Design:

  • Waste Minimization: A key principle of green chemistry and responsible lab practice is to prepare only the necessary quantities of this compound solutions for your experiments to minimize waste generation.

  • Deactivation Protocols: If your institution's EHS department has approved a validated chemical deactivation protocol for this compound, this may be considered. However, any such procedure must be thoroughly evaluated for both safety and efficacy before implementation.

Logical Workflow for this compound Disposal

The following diagram provides a visual representation of the decision-making process and procedural steps for the proper management and disposal of this compound waste within a research environment.

Etidocaine_Disposal_Workflow cluster_0 Initial Stage cluster_1 Assessment & Segregation cluster_2 On-Site Handling cluster_3 Final Disposal start This compound Waste Generation classify Hazardous Waste Determination (Consult EHS) start->classify segregate Segregate in Labeled Container 'Non-Hazardous Pharmaceutical Waste for Incineration' classify->segregate Non-Hazardous store Secure Storage segregate->store pickup Arrange Pickup (Licensed Waste Hauler) store->pickup dispose Incineration pickup->dispose

Caption: A step-by-step workflow for the proper disposal of this compound.

Personal protective equipment for handling Etidocaine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Etidocaine

This guide provides crucial safety, operational, and disposal information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance. This compound is an amide-type local anesthetic used in surgical and dental procedures.[1][2] In a laboratory setting, it requires careful handling due to its potential health effects.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound, particularly in its solid powder form.[3]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection:

    • Gloves: Impermeable gloves (e.g., nitrile, natural rubber) are required to prevent skin contact.[3][4] For handling hazardous drugs, OSHA recommends wearing two pairs of gloves.[5]

    • Lab Coat/Gown: A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[5]

  • Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] All respiratory protection should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134.[3]

Quantitative Data: Recommended Dosage Limits

While these are clinical dosages, they provide a reference for the substance's potency. The maximum recommended dose varies based on the presence of epinephrine, a vasoconstrictor that slows systemic absorption.[6][7]

FormulationMaximum Recommended Dose (Single Injection)
This compound without Epinephrine300 mg (approx. 6 mg/kg)[6]
This compound with Epinephrine 1:200,000400 mg (approx. 8.0 mg/kg)[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a research environment.

Preparation and Engineering Controls
  • Ventilation: Ensure adequate ventilation, especially when working in confined areas or handling the powder form.[3] Engineering controls like a fume hood should be the primary means of controlling exposure.[8]

  • Designated Area: Conduct all work in a designated area, clearly marked with warning signs to restrict unauthorized personnel.[5]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific hazard information and handling instructions.

Handling Procedure
  • Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled or stored.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3][5]

  • Spill Management:

    • Small Spills (<1 L): Trained personnel wearing appropriate PPE can clean up small spills using an inert absorbent material.[9] The waste should be double-bagged, labeled as hazardous, and held for waste pickup.[9]

    • Large Spills (>1 L): Evacuate the area immediately. Contact your institution's Environmental Health & Safety (EH&S) department for assistance.[9]

Safe Handling Workflow

Etidocaine_Workflow cluster_pre 1. Pre-Handling cluster_handling 2. Handling this compound cluster_post 3. Post-Handling & Disposal a Risk Assessment & Review SDS b Prepare Ventilated Work Area a->b c Don Required PPE (Goggles, Gown, Gloves) b->c d Weighing/Preparing Solution in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Doff PPE f->g h Dispose of Waste in Labeled Container g->h i Wash Hands Thoroughly h->i

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Containers: Dispose of contents and containers in an approved waste disposal plant.[3] Use suitable, tightly closed, and properly labeled containers for all waste.[9]

  • Contaminated Materials: Any materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.[9]

  • Environmental Precautions: Prevent spills from entering sewers and watercourses.[4] Do not let the product enter drains.[9]

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[4][8]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]

  • Inhalation: Remove the individual to fresh air and keep them at rest.[8]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][9] Call a poison control center or physician if the person feels unwell.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etidocaine
Reactant of Route 2
Etidocaine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。